Erythromycin A N-oxide
説明
特性
IUPAC Name |
(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO14/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(52-34-28(40)24(38(11,12)46)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIPOVCSQJTWHA-RWJQBGPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50213784 | |
| Record name | Erythromycin, anhydro-, N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
992-65-4, 63950-90-3 | |
| Record name | Erythromycin A N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythromycin, anhydro-, N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythromycin, anhydro-, N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERYTHROMYCIN A N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9KL5GX5WQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Biosynthesis of Erythromycin A N-oxide in Saccharopolyspora erythraea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Erythromycin (B1671065) A N-oxide, a metabolite of the clinically significant antibiotic Erythromycin A, produced by the actinomycete Saccharopolyspora erythraea. This document details the biosynthetic pathway, the enzymes likely involved, experimental protocols for its production and analysis, and quantitative data reported in the literature.
Introduction
Saccharopolyspora erythraea is the primary industrial producer of Erythromycin A, a macrolide antibiotic widely used in human medicine. The biosynthesis of Erythromycin A is a complex process involving a modular polyketide synthase (PKS) and a series of post-PKS modifications, including hydroxylations and glycosylations. In addition to the main product, S. erythraea also produces a variety of related compounds, including Erythromycin A N-oxide. This N-oxide derivative is formed through the oxidation of the tertiary amine on the desosamine (B1220255) sugar of Erythromycin A. While often considered a minor product, its formation is significant for process optimization and understanding the full metabolic capabilities of S. erythraea.
The Biosynthetic Pathway of Erythromycin A and the Formation of its N-oxide
The biosynthesis of Erythromycin A is initiated on the 6-deoxyerythronolide B synthase (DEBS), a large multienzyme complex encoded by the eryA genes. The polyketide chain is assembled from one propionyl-CoA starter unit and six methylmalonyl-CoA extender units. Following the synthesis of the macrolide core, 6-deoxyerythronolide B, a series of post-PKS modifications occur, catalyzed by enzymes encoded by the eryB, eryC, eryF, eryG, and eryK genes.
The formation of this compound is a terminal step in the metabolic cascade. While the specific enzyme responsible for the N-oxidation of the desosamine sugar in Erythromycin A within S. erythraea has not been definitively characterized, it is widely believed to be catalyzed by a cytochrome P450 monooxygenase. The primary candidates for this reaction are the P450 enzymes already present in the erythromycin biosynthetic cluster, namely EryF and EryK, which are responsible for C-6 and C-12 hydroxylation, respectively. It is plausible that one of these enzymes exhibits promiscuous activity, leading to the N-oxidation of Erythromycin A.
Below is a diagram illustrating the final steps of Erythromycin A biosynthesis and the subsequent N-oxidation.
Caption: Final steps in the biosynthesis of Erythromycin A and its N-oxidation.
Quantitative Data on this compound Production
The production of this compound is a known metabolic capability of S. erythraea. Quantitative analysis has revealed the relative abundance of this metabolite in comparison to Erythromycin A.
| Strain Type | Erythromycin A (%) | This compound (%) | Reference |
| S. erythraea BTCC-2 (Wild-Type) | 97 | 3 | Blumauerová et al., 1991 |
| Erythromycin-blocked mutants (Type I and II) | 70 | 30 | Blumauerová et al., 1991 |
These data indicate that under normal fermentation conditions, this compound is a minor product. However, in certain genetically modified strains, the proportion of the N-oxide can be significantly increased. This suggests that the metabolic flux can be redirected towards N-oxide formation, a phenomenon of interest for both metabolic engineering and the production of derivative compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the production and analysis of this compound.
Fermentation of Saccharopolyspora erythraea
A typical fermentation protocol for the production of erythromycin and its derivatives is as follows:
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or a vegetative mycelial suspension of S. erythraea.
-
Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.
-
-
Production Fermentation:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v). A common production medium contains a carbon source (e.g., glucose, soybean oil), a nitrogen source (e.g., soybean meal, ammonium (B1175870) sulfate), and mineral salts.
-
Maintain the fermentation at 28-30°C with controlled aeration and agitation for 7-10 days.
-
Monitor pH and adjust as necessary to maintain it within the optimal range for erythromycin production (typically pH 6.8-7.2).
-
Extraction of Erythromycin A and this compound
The following protocol can be used for the extraction of erythromycins from the fermentation broth:
-
Adjust the pH of the fermentation broth to 8.5-9.0 with a suitable base (e.g., NaOH).
-
Extract the broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or methyl isobutyl ketone.
-
Separate the organic phase containing the erythromycins.
-
Concentrate the organic extract under reduced pressure.
-
The resulting crude extract can be used for further purification and analysis.
Analytical and Preparative Chromatography
High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis and purification of Erythromycin A and its N-oxide.
-
Analytical HPLC:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., ammonium acetate or phosphate (B84403) buffer, pH 7.0-8.0) is commonly employed.
-
Detection: UV detection at 215 nm.
-
Mass Spectrometry (LC-MS): For unambiguous identification, coupling the HPLC system to a mass spectrometer is recommended. Erythromycin A has a molecular weight of 733.9 g/mol , and its N-oxide will have a molecular weight of 749.9 g/mol .
-
-
Preparative HPLC:
-
For the isolation of pure this compound, a preparative HPLC system with a larger-scale C18 column is required.
-
The mobile phase conditions will be similar to the analytical method but with a higher flow rate.
-
Fractions corresponding to the this compound peak are collected, pooled, and the solvent is evaporated to yield the purified compound.
-
Below is a diagram of a typical experimental workflow for the production and analysis of this compound.
Caption: Experimental workflow for this compound production and analysis.
Regulation of Biosynthesis
The biosynthesis of secondary metabolites like erythromycin in S. erythraea is tightly regulated by a complex network of signaling pathways that respond to nutritional and environmental cues. While the specific regulation of this compound formation is not well understood, it is likely influenced by the overall regulatory network governing the ery gene cluster.
Key regulatory elements include:
-
BldD: A global developmental regulator that has been shown to bind to the promoter regions of the ery genes, suggesting a role in the coordinated expression of the biosynthetic pathway.
-
Phosphate and Nitrogen levels: The availability of essential nutrients like phosphate and nitrogen can significantly impact the onset and yield of secondary metabolite production.
-
Precursor Supply: The intracellular pools of propionyl-CoA and methylmalonyl-CoA are critical for the initiation and elongation of the polyketide chain.
The ratio of Erythromycin A to its N-oxide may be influenced by factors that affect the expression or activity of the responsible P450 monooxygenase, such as the availability of cofactors (NADPH and O₂) and the overall redox state of the cell.
Below is a simplified diagram of the potential regulatory influences on this compound biosynthesis.
Spectroscopic Characterization of Erythromycin A N-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin A is a well-established macrolide antibiotic, and its derivatives are of significant interest in drug development for their potential to overcome antibiotic resistance and improve pharmacokinetic properties. Among these, Erythromycin A N-oxide, a metabolite and potential impurity of Erythromycin A, warrants thorough characterization to understand its biological activity and ensure the quality of erythromycin-based pharmaceuticals. This technical guide provides a comprehensive overview of the initial spectroscopic characterization of this compound, drawing upon available data and established methodologies for the parent compound, Erythromycin A.
This compound is identified as a minor analog and a facile metabolite of Erythromycin A.[1] It can be formed in vivo and has the potential to revert to Erythromycin A under reducing conditions.[1] The molecular formula of this compound is C37H67NO14, with a molecular weight of 749.9 g/mol .[1][2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C37H67NO14 | [1][2] |
| Molecular Weight | 749.9 g/mol | [1][2] |
| CAS Number | 992-65-4 | [1] |
| Appearance | White solid | [1] |
| Solubility | Soluble in water, ethanol, methanol, DMF, and DMSO. | [1] |
Spectroscopic Data
While specific, detailed spectroscopic data for this compound is not extensively available in public literature, the following sections provide the comprehensive spectroscopic analysis of the parent compound, Erythromycin A. This information serves as a crucial reference point for the characterization of its N-oxide derivative.
Mass Spectrometry of Erythromycin A
High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition and confirming the molecular weight of a compound. For Erythromycin A, electrospray ionization (ESI) is a common method.
Table 1: Mass Spectrometry Data for Erythromycin A
| Ion | m/z (Observed) | Molecular Formula |
| [M+H]+ | 734.4683850 | C37H68NO13+ |
| [M+Na]+ | 756.4 | C37H67NNaO13+ |
| [2M+Na]+ | 1489.3 | C74H134N2NaO26+ |
| [M+HCOO]- | 778.3 | C38H68NO15- |
Data sourced from detailed ESI-MS analysis of Erythromycin A.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy of Erythromycin A
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed chemical structure of organic molecules. The following tables summarize the chemical shifts for Erythromycin A.
Table 2: ¹H NMR (300 MHz, CDCl₃) and ¹³C NMR (75 MHz, CDCl₃) Data for Erythromycin A
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, Multiplicity, J in Hz) |
| 1 | 175.8 | - |
| 2 | 45.3 | 2.75 (dq, 7.0, 10.0) |
| 3 | 83.8 | 3.75 (d, 10.0) |
| 4 | 39.5 | 1.95 (m) |
| 5 | 83.8 | 4.05 (d, 7.5) |
| 6 | 78.9 | 3.55 (s) |
| 7 | 35.1 | 1.65 (m), 2.05 (m) |
| 8 | 44.9 | 2.45 (m) |
| 9 | 221.4 | - |
| 10 | 45.3 | 2.95 (d, 7.0) |
| 11 | 70.1 | 5.05 (dd, 2.5, 10.5) |
| 12 | 74.6 | 3.65 (d, 4.0) |
| 13 | 78.1 | 4.95 (d, 2.5) |
| 14 | 21.6 | 1.45 (m), 1.75 (m) |
| 15 | 9.9 | 0.88 (t, 7.5) |
| 2-CH₃ | 12.4 | 1.25 (d, 7.0) |
| 4-CH₃ | 18.2 | 1.15 (d, 7.5) |
| 6-CH₃ | 21.6 | 1.20 (s) |
| 8-CH₃ | 16.1 | 1.10 (d, 7.0) |
| 10-CH₃ | 18.2 | 1.05 (d, 7.0) |
| 12-CH₃ | 21.6 | 1.30 (s) |
| 14-CH₃ | 15.2 | 1.28 (d, 7.0) |
| Desosamine | ||
| 1' | 103.8 | 4.35 (d, 7.5) |
| 2' | 29.8 | 2.30 (m) |
| 3' | 65.5 | 3.25 (dd, 7.5, 9.0) |
| 4' | 35.1 | 1.70 (m) |
| 5' | 68.9 | 3.05 (q, 6.5) |
| 6' | 21.6 | 1.22 (d, 6.5) |
| N(CH₃)₂ | 40.3 | 2.25 (s) |
| Cladinose | ||
| 1'' | 96.2 | 4.85 (d, 4.5) |
| 2'' | 31.2 | 1.85 (m) |
| 3'' | 78.1 | 3.50 (dd, 4.5, 9.5) |
| 4'' | 72.8 | 2.90 (d, 9.5) |
| 5'' | 65.5 | 3.80 (q, 6.0) |
| 6'' | 21.6 | 1.28 (d, 6.0) |
| 3''-OCH₃ | 49.5 | 3.30 (s) |
Note: NMR data for Erythromycin A is well-documented and serves as a reference.[3][4]
Infrared (IR) Spectroscopy of Erythromycin A
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Key IR Absorption Bands for Erythromycin A
| Wavenumber (cm⁻¹) | Assignment |
| 3450 | O-H and N-H stretching |
| 1740 | C=O stretching (ester) |
| 1720 | C=O stretching (ketone) |
| 1480-1340 | C-H bending (methyl and methylene) |
Data is based on the IR spectrum of Erythromycin A.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy of Erythromycin A
UV-Vis spectroscopy is used to identify the presence of chromophores in a molecule. Erythromycin A exhibits a characteristic absorption maximum.
Table 4: UV-Vis Absorption Data for Erythromycin A
| Solvent | λmax (nm) |
| Neutral | ~280 |
| Acidic | 289 |
The bathochromic shift in acidic solution is a notable feature.[3]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible spectroscopic analysis. The following are generalized protocols that can be adapted for the characterization of this compound.
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL for infusion or LC-MS analysis.
-
IR Spectroscopy: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl, KBr) from a volatile solvent.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, water) to obtain an absorbance reading between 0.1 and 1.0 at the λmax.
Instrumentation and Data Acquisition
-
NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Experiments: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra to fully elucidate the structure.
-
Parameters: Standard acquisition parameters for each experiment should be used, with optimization of relaxation delays and acquisition times as needed.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Mode: Acquire data in both positive and negative ion modes to obtain comprehensive information.
-
Analysis: Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns for structural confirmation.
-
-
IR Spectroscopy:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Range: Scan the mid-IR range (4000-400 cm⁻¹).
-
Data Processing: Perform background correction and baseline correction on the acquired spectrum.
-
-
UV-Vis Spectroscopy:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Range: Scan a wavelength range of approximately 200-800 nm.
-
Blank: Use the solvent as a blank for background correction.
-
Visualizations
Experimental Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of this compound.
Logical Relationship of Spectroscopic Techniques
Caption: Interrelation of spectroscopic techniques for structural elucidation.
Conclusion
The initial spectroscopic characterization of this compound is a critical step in its evaluation as a potential pharmaceutical compound or in monitoring its presence as an impurity. While specific spectral data for the N-oxide is limited, the extensive data available for the parent compound, Erythromycin A, provides a robust framework for its analysis. By employing the experimental protocols outlined in this guide, researchers can obtain the necessary spectroscopic data to fully characterize the structure and purity of this compound, contributing to the broader understanding and development of macrolide antibiotics.
References
Chemical and physical properties of Erythromycin A N-oxide
An In-depth Technical Guide to the Chemical and Physical Properties of Erythromycin (B1671065) A N-oxide
Abstract
Erythromycin A N-oxide is a significant metabolite and a minor analog of the macrolide antibiotic, Erythromycin A.[1][2] This document provides a comprehensive overview of the chemical and physical properties of this compound, intended for researchers, scientists, and professionals in drug development. It covers its structural characteristics, physicochemical properties, synthesis, and biological relevance, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Chemical Properties
This compound is formed by the oxidation of the tertiary amine on the desosamine (B1220255) sugar of Erythromycin A.[3] This modification alters the molecule's physicochemical properties.[3] It is also known as Erythromycin Impurity H in the European Pharmacopoeia.[4]
| Property | Value | Source(s) |
| Molecular Formula | C37H67NO14 | [1][5][6][7][8] |
| Molecular Weight | 749.9 g/mol | [1][6][7] |
| CAS Number | 992-65-4 | [1][2][5][6][8] |
| IUPAC Name | (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-6-[(3,4,6-trideoxy-3-dimethylamino-beta-D-xylo-hexopyranosyl)oxy]oxacyclotetradecane-2,10-dione N-oxide | [5] |
| Synonyms | Erythromycin, N-oxide; Oxacyclotetradecane, erythromycin deriv. | [4] |
| InChI | InChI=1S/C37H67NO14/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(52-34-28(40)24(38(11,12)46)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | [6][7] |
| InChIKey | LUIPOVCSQJTWHA-RWJQBGPGSA-N | [6] |
| SMILES | C--INVALID-LINK--=O)C)O[C@@]2([H])C--INVALID-LINK--(C)--INVALID-LINK----INVALID-LINK--O2">C@@H--INVALID-LINK--(C)C--INVALID-LINK--[C@]1(C)O)C)=O)C">C@HO--INVALID-LINK--C[C@@H]3--INVALID-LINK--([O-])C">C@@([H])[C@@H]3O | [6] |
Physical Properties
The physical characteristics of this compound are summarized below. It is typically supplied as a white solid and exhibits solubility in a range of common laboratory solvents.[1][5]
| Property | Value | Source(s) |
| Appearance | White solid / White Powder | [1][5] |
| Solubility | Soluble in water, ethanol, methanol, DMF, and DMSO. | [1][6] |
| Storage Conditions | -20°C | [1][6] |
| Purity | >98% by HPLC | [1] |
| Source | Can be isolated from the fermentation broth of Saccharopolyspora erythraea. | [1][2] |
Synthesis and Biotransformation
This compound can be formed through both synthetic chemical methods and enzymatic biotransformation.[3] In biological systems, its formation is a recognized metabolic process.[3]
Biotransformation
The primary metabolic pathway for Erythromycin A involves the Cytochrome P450 (CYP) family of enzymes, specifically the CYP3A4 isoform.[3] While N-demethylation is the major metabolic route, N-oxidation also occurs, leading to the formation of this compound.[3] This metabolite can revert to the parent Erythromycin A under reducing conditions.[1][2]
Chemical Synthesis
While detailed protocols for synthetic preparation were first established in the 1950s, specific contemporary methodologies are not extensively detailed in the provided search results.[1][2] The process generally involves the controlled oxidation of the tertiary amine group on the desosamine sugar of Erythromycin A.
Experimental Protocols
Isolation from Fermentation Broth
Beran M et al. (1991) described the isolation of this compound from the fermentation broth of Saccharopolyspora erythraea using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[1]
-
Extraction : The fermentation broth is first subjected to an appropriate extraction procedure to isolate the crude mixture of erythromycin and its analogs.
-
Chromatographic Separation :
-
TLC : Used for initial separation and identification.
-
HPLC : Employed for purification and quantification, achieving a purity level of >98%.[1] A typical HPLC method for related substances in erythromycin utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, with UV detection around 215 nm.[9]
-
Biological Activity and Mechanism of Action
The biological activity of this compound has not been extensively studied.[1][2] However, its relationship to the parent compound, Erythromycin A, provides significant context.
Erythromycin A functions as a bacteriostatic antibiotic by inhibiting protein synthesis.[10][][12] It binds to the 50S subunit of the bacterial ribosome, which interferes with aminoacyl translocation and stops the growth of the polypeptide chain.[6][10] The dimethylamino group on the desosamine sugar is critical for this binding.[3] The conversion of this group to an N-oxide can lead to the inactivation of the drug.[3]
This compound is also a known precursor in the synthesis of clarithromycin, a widely used semi-synthetic macrolide antibiotic.[3][6]
Conclusion
This compound is a key metabolite and derivative of Erythromycin A, characterized by the N-oxidation of its desosamine sugar. This modification impacts its biological activity and is a crucial consideration in both the metabolic study of erythromycin and in the quality control of its pharmaceutical preparations, where it may be present as an impurity.[6] Its role as a precursor in the synthesis of other important antibiotics further underscores its significance in medicinal chemistry.[6] Further research into the specific biological activities of this compound could yield new insights into macrolide pharmacology.
References
- 1. toku-e.com [toku-e.com]
- 2. Erythromycin, N-oxide | 992-65-4 [chemicalbook.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. This compound | CAS 992-65-4 | LGC Standards [lgcstandards.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | TRC-E653408-10MG | LGC Standards [lgcstandards.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Erythromycin - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
The Unseen Transformation: A Technical Guide to the Role of Erythromycin A N-oxide in Erythromycin Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) A, a cornerstone of macrolide antibiotics, is susceptible to various degradation pathways that can impact its efficacy and safety. While degradation products arising from hydrolysis and other reactions are well-documented, the role of Erythromycin A N-oxide, a metabolite and degradation product formed via oxidation, is of growing interest. This technical guide provides an in-depth exploration of the formation of this compound in erythromycin degradation pathways, summarizing quantitative data, detailing experimental protocols, and visualizing the involved processes. Understanding the conditions leading to its formation and its relative stability is crucial for the development of stable erythromycin formulations and for assessing the overall impurity profile of the drug substance.
This compound in Degradation Pathways
This compound is primarily formed through the oxidation of the tertiary amine on the desosamine (B1220255) sugar of the erythromycin molecule. This transformation can occur under various conditions, including oxidative stress and in vivo metabolism.
Oxidative Degradation: Forced degradation studies reveal that erythromycin is susceptible to oxidative stress.[1][2] The use of oxidizing agents such as hydrogen peroxide or ozone leads to the formation of several degradation products, including this compound.[3] Ozonation, in particular, has been shown to directly attack the tertiary amine group, yielding the N-oxide as a significant product.[3] This process is relevant in environmental fate studies and water treatment processes where ozone is used.
Metabolism: this compound is also recognized as a metabolite of erythromycin formed in vivo.[4] This metabolic conversion can influence the pharmacokinetic profile and overall biological activity of the administered drug.
Synthetic Intermediate: Beyond being a degradation product and metabolite, this compound serves as a key intermediate in the synthesis of other macrolide antibiotics, such as clarithromycin.[4] Its formation as a protecting group for the tertiary amine allows for selective modifications at other positions of the macrolide ring.
Quantitative Analysis of Erythromycin Degradation
The extent of erythromycin degradation and the profile of the resulting products are highly dependent on the specific stress conditions applied. While comprehensive comparative data is still an area of active research, the following table summarizes indicative data on erythromycin degradation under various conditions.
| Stress Condition | Reagent/Parameters | Approximate Degradation (%) | Major Degradation Products Identified | Reference |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 2 hours | 15 - 25% | Anhydroerythromycin A, Erythromycin A enol ether | [5] |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 4 hours | Significant Degradation | Pseudoerythromycin A enol ether | [5][6] |
| Oxidative Degradation | 3% H₂O₂, Room Temp, 24 hours | Significant Degradation | This compound , N-demethylerythromycin A, and others | [3][5] |
| Photodegradation | Sunlight/UV irradiation | Variable | Erythromycin F, Erythromycin C, Dehydrated products | [7][8][9] |
| Thermal Degradation | 40°C - 80°C | Relatively Stable | Minor increase in impurities B and H | [1][10] |
Experimental Protocols
Protocol 1: Oxidative Forced Degradation of Erythromycin and Analysis of this compound
This protocol describes the procedure for inducing oxidative degradation of erythromycin and subsequently analyzing the formation of this compound using HPLC-MS.
1. Sample Preparation and Stress Conditions:
-
Prepare a stock solution of Erythromycin A at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubate the mixture at room temperature for 24 hours, protected from light.[5]
-
For ozonolysis, bubble ozone gas through an aqueous solution of erythromycin (e.g., 1 mg/mL) for a defined period.
2. Sample Analysis by LC-MS/MS:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 100 mm × 4.6 mm, 3.5 µm) is suitable.[11]
-
Mobile Phase: A gradient elution with mobile phase A (e.g., 0.4% ammonium (B1175870) hydroxide (B78521) in water) and mobile phase B (e.g., methanol) is commonly used.[11]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[10][12]
-
Column Temperature: Maintain the column at a constant temperature, for instance, 40°C.[13]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Use a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for quantification.
-
Precursor and Product Ions:
-
Erythromycin A: Monitor the transition of the protonated molecule [M+H]⁺.
-
This compound: Monitor the transition of its specific protonated molecule [M+H]⁺.
-
Note: Specific m/z values should be determined by direct infusion of standards.
-
-
3. Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Calculate the percentage of this compound formed relative to the initial amount of erythromycin A.
Visualizing Degradation Pathways and Workflows
Oxidative Degradation Pathway of Erythromycin
Caption: Oxidative degradation of Erythromycin A leading to key products.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting and analyzing forced degradation studies.
Conclusion
This compound is a critical molecule in the context of erythromycin degradation, stability, and metabolism. Its formation, particularly under oxidative conditions, represents a key pathway leading to the inactivation of the antibiotic. A thorough understanding of the conditions that promote N-oxide formation is essential for the development of robust and stable erythromycin formulations. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to investigate the role of this compound and to accurately profile the degradation products of erythromycin. Further research focusing on the quantitative comparison of degradation pathways will continue to enhance our knowledge in this area, ultimately contributing to the development of safer and more effective macrolide antibiotic therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpp.com [ijrpp.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
In Vivo Formation of Erythromycin A N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) A, a widely used macrolide antibiotic, undergoes extensive metabolism in vivo, primarily mediated by the cytochrome P450 (CYP) enzyme system. While N-demethylation is the most well-documented metabolic pathway, the formation of Erythromycin A N-oxide is another potential metabolic route. This technical guide provides a comprehensive overview of the in vivo formation of this compound, summarizing the available data, outlining experimental protocols for its detection, and illustrating the key metabolic and experimental workflows.
Metabolic Pathway of Erythromycin A N-Oxidation
Erythromycin A is predominantly metabolized in the liver by CYP3A4, a key enzyme in drug metabolism.[1][2] The primary metabolic pathway involves the removal of a methyl group from the dimethylamino group of the desosamine (B1220255) sugar, leading to the formation of N-desmethylerythromycin.[1] However, the tertiary amine of the desosamine sugar is also susceptible to N-oxidation, resulting in the formation of this compound.[3] This reaction is also likely catalyzed by CYP enzymes.[3]
Metabolic pathways of Erythromycin A.
Quantitative Data on In Vivo Formation
Despite the acknowledgment of this compound as a metabolite, there is a notable scarcity of quantitative data on its formation in vivo. Extensive literature searches have not yielded specific concentrations of this compound in plasma, tissues, or excreta following the administration of Erythromycin A in human or animal studies. The majority of metabolic studies have focused on the quantification of the parent drug and its N-desmethylated metabolite.
This data gap highlights a need for further research to fully characterize the complete metabolic profile of Erythromycin A and to understand the clinical relevance, if any, of the N-oxidation pathway.
Experimental Protocols
Experimental Workflow for Quantification of this compound
LC-MS/MS workflow for this compound.
Detailed Methodological Steps:
1. Animal Dosing and Sample Collection:
-
Animal Model: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.[4]
-
Dosing: Erythromycin A can be administered intravenously or orally at a specified dose.
-
Sample Collection: Blood samples are collected at various time points post-administration via cannulation. Plasma is separated by centrifugation.
2. Sample Preparation (Protein Precipitation):
-
To a known volume of plasma (e.g., 100 µL), add a precipitation agent like acetonitrile (B52724) (e.g., 250 µL) containing a suitable internal standard.[5]
-
Vortex the mixture to precipitate plasma proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of erythromycin and its metabolites.[5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[5][6]
-
Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.[6]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization in the positive ion mode (ESI+) is suitable for the analysis of erythromycin and its derivatives.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode should be used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Erythromycin A and this compound would need to be determined by direct infusion of the analytical standards.
-
4. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte.
-
The concentration of this compound in the in vivo samples is then determined from this calibration curve.
Conclusion and Future Directions
The in vivo formation of this compound is a recognized but poorly quantified metabolic pathway. While the enzymatic machinery, primarily CYP3A4, responsible for erythromycin metabolism is well-established, the extent to which N-oxidation occurs in vivo remains an open question. The lack of quantitative data presents a significant gap in our understanding of the complete metabolic fate of this widely used antibiotic.
Future research should focus on developing and validating sensitive and specific LC-MS/MS methods for the simultaneous quantification of Erythromycin A and its N-oxide metabolite in various biological matrices. Such studies, conducted in both preclinical animal models and human subjects, would provide the much-needed quantitative data to assess the significance of this metabolic pathway. A more complete understanding of Erythromycin A metabolism, including the formation of the N-oxide, is crucial for optimizing its therapeutic use and for better predicting potential drug-drug interactions.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Inhibition of CYP3A by erythromycin: in vitro-in vivo correlation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of Erythromycin A N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) A N-oxide is a significant metabolite and a key impurity of the widely used macrolide antibiotic, Erythromycin A. Its structural characterization is crucial for understanding the metabolic fate of the parent drug, for the development of stable formulations, and for ensuring the purity and safety of erythromycin-based pharmaceuticals. This technical guide provides an in-depth overview of the structural elucidation of Erythromycin A N-oxide, compiling available physicochemical data, detailing experimental protocols for its characterization, and illustrating key analytical workflows.
Physicochemical Properties
This compound is a white solid with the molecular formula C₃₇H₆₇NO₁₄ and a molecular weight of approximately 749.9 g/mol .[1] It is soluble in water, ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1]
| Property | Value | Reference |
| CAS Number | 992-65-4 | [1] |
| Molecular Formula | C₃₇H₆₇NO₁₄ | [1] |
| Molecular Weight | 749.9 g/mol | [1] |
| Appearance | White solid | [1] |
| Solubility | Water, ethanol, methanol, DMF, DMSO | [1] |
Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential for confirming the structure.
Expected ¹H NMR Spectral Features:
The ¹H NMR spectrum of this compound is expected to be very similar to that of Erythromycin A, with key differences in the chemical shifts of the protons near the N-oxide group on the desosamine (B1220255) sugar. The N-methyl protons, which appear as a singlet in Erythromycin A (around δ 2.38 ppm), would be expected to shift downfield in the N-oxide due to the deshielding effect of the oxygen atom. Other protons on the desosamine sugar would also experience smaller shifts. The complex regions of the spectrum, containing the macrolide ring protons, would likely show minimal changes.
Expected ¹³C NMR Spectral Features:
Similarly, the ¹³C NMR spectrum of the N-oxide would closely resemble that of the parent compound. The most significant change would be the downfield shift of the N-methyl carbons and the carbon atoms alpha and beta to the nitrogen atom in the desosamine sugar.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for good signal-to-noise ratio, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 220-250 ppm, a larger number of scans may be required due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments: To aid in the complete assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the overall structure.
-
-
Data Processing and Analysis: Process the acquired data using appropriate NMR software. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the preferred method for analyzing macrolide antibiotics.
Expected Mass Spectral Data:
-
[M+H]⁺ Ion: The protonated molecule of this compound is expected at an m/z of approximately 750.47, corresponding to the molecular formula C₃₇H₆₈NO₁₄⁺.
-
Fragmentation Pattern: The MS/MS fragmentation of this compound is predicted to be similar to that of Erythromycin A, with characteristic losses of the sugar moieties. A key difference would be the mass of the desosamine sugar fragment, which would be 16 Da higher due to the oxygen atom.
-
Loss of the Cladinose (B132029) Sugar: A neutral loss of the cladinose sugar (C₈H₁₆O₃, ~159 Da) is a common fragmentation pathway for erythromycins.
-
Desosamine N-oxide Fragment: The N-oxidized desosamine sugar fragment would be expected at a higher m/z compared to the unmodified desosamine fragment (m/z 158) seen in Erythromycin A.
-
Water Losses: Sequential losses of water molecules from the macrolide ring are also common fragmentation pathways.
-
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile (B52724).
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid) or buffer to improve ionization.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS Scan: Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Scan: Perform product ion scans on the [M+H]⁺ ion to obtain the fragmentation pattern. The collision energy should be optimized to achieve a rich fragmentation spectrum.
-
-
Data Analysis: Analyze the mass spectra to identify the precursor ion and major fragment ions. The accurate mass measurements from a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used to confirm the elemental composition of the parent molecule and its fragments.
Synthesis of this compound
This compound can be prepared by the oxidation of the tertiary amine group of Erythromycin A.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve Erythromycin A in a suitable organic solvent such as methanol or dichloromethane.
-
Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench any excess oxidizing agent. This can be done by adding a reducing agent like sodium thiosulfate (B1220275) or dimethyl sulfide.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the complete structural elucidation of this compound.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Signaling Pathway of Erythromycin A Action (for context)
While this compound is primarily considered a metabolite, understanding the mechanism of action of the parent compound provides important context for its biological relevance. Erythromycin A inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
Caption: Simplified signaling pathway of Erythromycin A's bacteriostatic action.
Conclusion
The structural elucidation of this compound is a critical aspect of pharmaceutical analysis and drug development. While detailed, publicly available quantitative data is scarce, the combination of advanced NMR and MS techniques provides a robust framework for its unambiguous characterization. The experimental protocols and expected data outlined in this guide serve as a comprehensive resource for researchers and scientists working with erythromycin and its derivatives. Further research to populate public databases with detailed spectroscopic data for this and other erythromycin-related compounds is highly encouraged to facilitate future research and development efforts.
References
Erythromycin A N-oxide: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Erythromycin (B1671065) A N-oxide is a significant derivative of the macrolide antibiotic Erythromycin A. It is recognized as a metabolite formed in vivo, a potential impurity in commercial erythromycin preparations, and a synthetic precursor for other macrolide antibiotics such as clarithromycin.[1][2] This technical guide provides an in-depth overview of its chemical properties, analytical methodologies, and biological context, designed for professionals in the fields of pharmaceutical research and development.
Physicochemical Properties
Erythromycin A N-oxide is a white, solid compound.[2][3] Its fundamental properties are summarized in the table below, providing a clear reference for laboratory and developmental use.
| Property | Value | References |
| CAS Number | 992-65-4 | [1][2][3][4][5][6] |
| Molecular Formula | C37H67NO14 | [1][2][3][4][5][6] |
| Molecular Weight | 749.9 g/mol | [1][3][4] |
| Appearance | White solid | [2][3] |
| Purity | >98% by HPLC | [3] |
| Solubility | Soluble in water, ethanol, methanol, DMF, and DMSO | [2][3][4] |
| Storage Conditions | -20°C | [2][3][4] |
Synthesis and Isolation
This compound is formed through the oxidation of the tertiary amine on the desosamine (B1220255) sugar of Erythromycin A. This conversion can occur both enzymatically within biological systems and through synthetic chemical methods.
Biological Formation: In biological systems, the metabolism of Erythromycin A is primarily mediated by the Cytochrome P450 (CYP) enzyme system, particularly CYP3A4, leading to the formation of the N-oxide metabolite.[7] This process is a key aspect of the drug's pharmacokinetic profile.
Synthetic Preparation: While specific, detailed synthetic protocols are proprietary or varied, the general approach involves the controlled oxidation of Erythromycin A. Its isolation from fermentation broths of Saccharopolyspora erythraea, where it exists as a minor analog, can be achieved using chromatographic techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[2][3]
Analytical Methodologies
High-performance liquid chromatography (HPLC) is the predominant technique for the separation, identification, and quantification of erythromycin and its related substances, including the N-oxide form. The following protocol outlines a robust reversed-phase HPLC (RP-HPLC) method suitable for this purpose.
Experimental Protocol: RP-HPLC Analysis
This protocol is adapted from established methods for analyzing erythromycin and its impurities.[4][8]
-
Chromatographic System:
-
Column: Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm particle size) or equivalent C18 column.
-
Column Temperature: 65°C.
-
UV Detector Wavelength: 215 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
-
-
Mobile Phase:
-
Mobile Phase A: A buffer solution prepared by dissolving 35.0 g of di-potassium hydrogen phosphate (B84403) in 1000 mL of water, with the pH adjusted to 7.0 using dilute o-phosphoric acid. This is then mixed with acetonitrile (B52724) and water in a 5:35:60 (v/v/v) ratio.
-
Mobile Phase B: A mixture of the phosphate buffer (pH 7.0), water, and acetonitrile in a 5:45:50 (v/v/v) ratio.
-
All mobile phase components should be filtered through a 0.45 µm membrane filter and degassed.
-
-
Gradient Elution Program:
-
Time (min) | % Mobile Phase A | % Mobile Phase B
-
--- | --- | ---
-
0 | 100 | 0
-
45 | 100 | 0
-
47 | 0 | 100
-
63 | 0 | 100
-
65 | 100 | 0
-
70 | 100 | 0
-
-
Sample Preparation:
-
Prepare standard and sample solutions of this compound in a suitable diluent (e.g., a mixture of mobile phase components).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of a certified reference standard.
-
Quantify the compound using the peak area from the chromatogram against a standard calibration curve.
-
Biological Activity and Metabolism
The biological activity of this compound itself has not been extensively studied.[2] Its primary significance lies in its relationship with the parent compound, Erythromycin A.
Mechanism of Action of Erythromycin A
Erythromycin A functions as a bacteriostatic antibiotic by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA molecule.[1][7][9] This binding action blocks the exit tunnel for the nascent polypeptide chain, thereby halting protein elongation and preventing bacterial growth.[1]
Metabolic Pathway
Erythromycin A is primarily metabolized in the liver through demethylation by the cytochrome P450 system, specifically the CYP3A4 isozyme.[7] One of the key metabolic reactions is N-oxidation, which converts the dimethylamino group of the desosamine sugar into an N-oxide, yielding this compound. Erythromycin and its metabolites are known to form complexes with CYP3A4, leading to mechanism-based inhibition of the enzyme.[10][11] This inhibition is a well-documented source of drug-drug interactions.[1][5][12]
References
- 1. caymanchem.com [caymanchem.com]
- 2. toku-e.com [toku-e.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Macrolide – induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Benchchem [benchchem.com]
- 7. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Effect of the CYP3A4 inhibitor erythromycin on the pharmacokinetics of lignocaine and its pharmacologically active metabolites in subjects with normal and impaired liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of erythromycin on hepatic drug-metabolizing enzymes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Solubility Profile of Erythromycin A N-oxide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of Erythromycin A N-oxide, a significant metabolite and impurity of the macrolide antibiotic Erythromycin A. This document is intended for researchers, scientists, and professionals in drug development, offering essential data and methodologies for handling this compound.
Introduction
This compound is a tertiary amine N-oxide derivative of Erythromycin A. Its physicochemical properties, particularly its solubility in various solvents, are critical for its isolation, characterization, and formulation in pharmaceutical contexts. Understanding its solubility is paramount for developing stable formulations and for designing further toxicological and efficacy studies.
Qualitative Solubility of this compound
This compound is qualitatively described as a white solid.[1] Published data indicates that this compound is soluble in a range of common laboratory solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
Source: TOKU-E, Cayman Chemical[1][2]
Experimental Protocol for Quantitative Solubility Determination
To ascertain the precise quantitative solubility of this compound, a robust experimental protocol is required. The following details a standardized equilibrium solubility assay method.
Materials and Equipment
-
This compound (purity >98%)
-
Selected solvents (e.g., water, ethanol, methanol, DMF, DMSO) of analytical grade
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
pH meter (for aqueous solutions)
Experimental Workflow
The following diagram illustrates the logical workflow for determining the equilibrium solubility of this compound.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Prepare triplicate samples for each solvent to ensure the reliability of the results.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high solubility readings.
-
-
Quantification by HPLC-UV:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Develop a suitable HPLC method. For macrolide analysis, a reversed-phase C18 column is often effective. The mobile phase could consist of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.
-
Set the UV detector to an appropriate wavelength for this compound (e.g., around 215 nm, which is used for related compounds).
-
Inject the standard solutions to generate a calibration curve.
-
Inject the filtered sample solutions (appropriately diluted if necessary) and determine the concentration of this compound from the calibration curve.
-
-
Data Analysis and Reporting:
-
Calculate the solubility as the average concentration from the triplicate samples.
-
Express the solubility in appropriate units, such as mg/mL or mmol/L.
-
Conclusion
While qualitative data confirms the solubility of this compound in several key solvents, quantitative determination is essential for many research and development applications. The provided experimental protocol offers a robust framework for obtaining reliable and reproducible quantitative solubility data. This information will aid in the advancement of pharmaceutical development and analytical characterization of Erythromycin A and its related substances.
References
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Determination of Erythromycin A N-oxide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Erythromycin (B1671065) A N-oxide.
Introduction
Erythromycin is a macrolide antibiotic used to treat a variety of bacterial infections. Erythromycin A N-oxide is a potential impurity and degradation product of Erythromycin A. The presence of impurities in active pharmaceutical ingredients (APIs) can impact their safety and efficacy. Therefore, it is crucial to have a reliable analytical method to detect and quantify this compound in drug substances and products.
This application note describes a robust, stability-indicating reversed-phase HPLC method for the determination of this compound. The method is designed to separate this compound from Erythromycin A and other related substances, ensuring accurate quantification and assessment of drug purity.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Erythromycin A Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dipotassium (B57713) hydrogen phosphate (B84403) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Hydrochloric acid (Analytical grade)
-
Sodium hydroxide (B78521) (Analytical grade)
-
Hydrogen peroxide (30%, Analytical grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.05 M Dipotassium hydrogen phosphate buffer, pH adjusted to 7.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 8.7 g of dipotassium hydrogen phosphate in 1000 mL of water. Adjust the pH to 7.0 with diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (70:30 v/v).
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the 70:30 mixture of Mobile Phase A and B.
-
Sample Solution: Accurately weigh a quantity of the test sample and dissolve it in the 70:30 mixture of Mobile Phase A and B to obtain a final concentration of approximately 100 µg/mL of this compound. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.
System Suitability
Inject the Working Standard Solution five times. The system is suitable for use if the relative standard deviation (RSD) of the peak area for this compound is not more than 2.0%.
Specificity (Forced Degradation Studies)
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[1][2]
-
Acid Degradation: Treat the sample solution with 1N HCl at 60°C for 2 hours.
-
Base Degradation: Treat the sample solution with 0.1N NaOH at 60°C for 1 hour.[1]
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
The chromatograms of the stressed samples should demonstrate that the peak for this compound is well-resolved from any degradation products and from Erythromycin A.
Linearity
Prepare a series of solutions of this compound over the concentration range of 1-200 µg/mL. The calibration curve should have a correlation coefficient (r²) of ≥ 0.999.
Accuracy (Recovery)
The accuracy of the method should be determined by recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on two different days by two different analysts. The RSD between the results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| System Suitability (%RSD) | ≤ 2.0% |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Repeatability (%RSD) | ≤ 2.0% |
| Intermediate Precision (%RSD) | ≤ 2.0% |
| LOD (S/N) | ~ 3:1 |
| LOQ (S/N) | ~ 10:1 |
Visualization of Workflows
Caption: Sample Preparation Workflow for HPLC Analysis.
Caption: Logical Flow for HPLC Method Development.
Conclusion
The described HPLC method is specific, accurate, precise, and stability-indicating for the determination of this compound. This method can be effectively used for routine quality control analysis of this compound in bulk drug and pharmaceutical formulations to ensure their quality and safety.
References
Application Notes and Protocols for the Quantification of Erythromycin A N-oxide in Plasma by LC-MS/MS
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
Erythromycin A is a widely used macrolide antibiotic. Its major metabolite, Erythromycin A N-oxide, is formed through the oxidation of the tertiary amine on the desosamine (B1220255) sugar. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments. This document provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in plasma.
Principle
This method utilizes liquid-liquid extraction (LLE) for the isolation of this compound and an internal standard (IS) from plasma. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the accurate quantification of the analyte in a complex biological matrix.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Erythromycin A-d3 (or other suitable stable isotope-labeled internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
Stock and Working Solutions Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., Erythromycin A-d3) in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank.
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M ammonium hydroxide (B78521) to alkalize the plasma.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min: 20% B; 0.5-2.5 min: 20-80% B; 2.5-3.0 min: 80% B; 3.0-3.1 min: 80-20% B; 3.1-4.0 min: 20% B |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation
MRM Transitions
The following table summarizes the Multiple Reaction Monitoring (MRM) transitions for the quantification of this compound and a potential internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 750.5 | 174.1 | 0.1 | 40 | 25 |
| This compound (Qualifier) | 750.5 | 592.5 | 0.1 | 40 | 20 |
| Erythromycin A (for monitoring) | 734.5 | 158.2 | 0.1 | 35 | 22 |
| Erythromycin A-d3 (IS) | 737.5 | 161.2 | 0.1 | 35 | 22 |
Method Validation Summary
The performance of this method should be validated according to regulatory guidelines. Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
| Recovery | Consistent, precise, and reproducible |
| Stability (Freeze-thaw, Bench-top, Long-term) | Within ±15% of nominal concentrations |
Mandatory Visualization
Caption: Workflow for this compound Quantification.
Application Note: High-Resolution Mass Spectrometry of Erythromycin A N-oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythromycin (B1671065) A is a widely used macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[1] Its therapeutic efficacy is well-documented, but understanding its metabolic fate is crucial for comprehensive pharmacological assessment. One of its primary metabolites is Erythromycin A N-oxide, formed through the oxidation of the tertiary amine on the desosamine (B1220255) sugar.[2][3] This conversion is often mediated in vivo by cytochrome P450 enzymes, particularly CYP3A4.[4][]
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is an indispensable tool for the definitive identification and quantification of drug metabolites.[6] The high mass accuracy and resolution provided by instruments like Orbitrap or TOF analyzers allow for the determination of elemental composition and confident structural elucidation of metabolites such as this compound, distinguishing it from other potential transformation products.[6][7] This application note provides a detailed protocol for the analysis of this compound using LC-HRMS.
Analyte Information
A summary of the chemical properties of this compound is provided below.
| Property | Value | Reference(s) |
| Chemical Name | (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-6-[(3,4,6-trideoxy-3-dimethylamino-beta-D-xylo-hexopyranosyl)oxy]oxacyclotetradecane-2,10-dione N-oxide | [8] |
| Molecular Formula | C₃₇H₆₇NO₁₄ | [1][2][8][9] |
| Monoisotopic Mass | 749.4562 g/mol | [10] |
| CAS Number | 992-65-4 | [1][2][8][9] |
| Appearance | White Powder/Solid | [1][8] |
Experimental Protocols
Sample Preparation (Protein Precipitation from Plasma)
Protein precipitation is a rapid and effective method for sample cleanup in high-throughput applications.[11]
-
Aliquoting: In a clean microcentrifuge tube, place 100 µL of the plasma sample.[11]
-
Internal Standard: Add an appropriate volume of a working solution of a suitable internal standard (e.g., a stable isotope-labeled version of Erythromycin or a related macrolide).
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.[11]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the tube at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
Dilution (Optional): If necessary, dilute the supernatant with the initial mobile phase to reduce potential matrix effects.
Liquid Chromatography (LC) Conditions
The following conditions are a robust starting point for the separation of this compound.
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry (HRMS) Parameters
These parameters are suitable for a Q-Exactive Orbitrap mass spectrometer but can be adapted for other HRMS instruments.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 320°C |
| Sheath Gas Flow | 40 (arbitrary units) |
| Auxiliary Gas Flow | 10 (arbitrary units) |
| Full Scan (MS1) Resolution | 70,000 |
| Full Scan (MS1) Mass Range | m/z 150 - 1000 |
| dd-MS2 (MS/MS) Resolution | 17,500 |
| Collision Energy (HCD) | Stepped NCE: 20, 30, 40 eV |
| Data Acquisition | Data-Dependent Acquisition (Top 5 most intense ions) |
Note: Erythromycin and its analogs can be thermally labile. Optimization of the ion source temperature is recommended to prevent in-source fragmentation.[12]
Data Presentation and Expected Results
Expected High-Resolution Mass Data
The high mass accuracy of HRMS allows for the confident identification of the precursor and fragment ions based on their calculated elemental compositions.
| Ion Description | Theoretical m/z | Calculated Formula | Mass Error (ppm) |
| [M+H]⁺ (Precursor Ion) | 750.4635 | C₃₇H₆₈NO₁₄⁺ | < 5 |
| [M+H - H₂O]⁺ | 732.4529 | C₃₇H₆₆NO₁₃⁺ | < 5 |
| [M+H - Cladinose]⁺ | 592.3641 | C₂₉H₅₄NO₁₀⁺ | < 5 |
| [Desosamine N-oxide]⁺ | 174.1128 | C₈H₁₆NO₃⁺ | < 5 |
Method Performance Characteristics
The following table summarizes typical performance characteristics for LC-MS/MS methods analyzing erythromycin, which can be used as a benchmark for the N-oxide metabolite.
| Parameter | Typical Value | Reference(s) |
| Linearity (r²) | > 0.995 | [13] |
| Lower Limit of Quantification (LLOQ) | 0.25 - 0.5 ng/mL in plasma | [13][14] |
| Intra- and Inter-day Precision (%RSD) | < 15% | [14] |
| Accuracy/Recovery | 85 - 115% | [13] |
Visualizations
Metabolic Pathway
The formation of this compound is a key metabolic step.
Experimental Workflow
The analytical process from sample receipt to final data analysis is outlined below.
Fragmentation Pathway
The characteristic fragmentation pattern aids in structural confirmation.
References
- 1. toku-e.com [toku-e.com]
- 2. agscientific.com [agscientific.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural elucidation studies of erythromycins by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. scbt.com [scbt.com]
- 10. This compound | TRC-E653408-10MG | LGC Standards [lgcstandards.com]
- 11. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Confirmation of Erythromycin A N-oxide using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of Erythromycin A N-oxide, a key derivative and potential metabolite of the macrolide antibiotic Erythromycin A. We provide comprehensive experimental protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR analyses. The expected chemical shift changes upon N-oxidation are discussed, and comparative data for Erythromycin A are presented. This guide serves as a practical resource for researchers involved in the synthesis, characterization, and analysis of macrolide antibiotics and their derivatives.
Introduction
Erythromycin A is a widely used macrolide antibiotic that inhibits bacterial protein synthesis.[1] Its chemical structure consists of a 14-membered lactone ring, a desosamine (B1220255) sugar, and a cladinose (B132029) sugar. This compound is a significant derivative, often formed during metabolism or as a synthetic precursor for other antibiotics like Clarithromycin. The formation of the N-oxide occurs at the tertiary amine of the desosamine sugar. Accurate structural confirmation of this modification is crucial for understanding its biological activity, metabolic fate, and for quality control in drug development.
NMR spectroscopy is a powerful and non-destructive analytical technique for the unambiguous structure elucidation of organic molecules in solution.[2] One-dimensional ¹H and ¹³C NMR provide information on the chemical environment of individual protons and carbons, respectively. Two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing connectivity between atoms within the molecule, providing definitive structural proof.
This application note outlines a systematic NMR-based approach to confirm the structure of this compound, highlighting the key spectral changes observed upon N-oxidation of the desosamine moiety.
Key Structural Features and Expected Spectral Changes
The primary structural difference between Erythromycin A and its N-oxide is the oxidation of the dimethylamino group on the desosamine sugar. This modification leads to predictable changes in the NMR spectra:
-
¹H NMR: The protons on the carbons adjacent to the nitrogen atom (especially the N-methyl protons and H-3') are expected to shift downfield due to the deshielding effect of the positively charged nitrogen atom in the N-oxide.
-
¹³C NMR: Similarly, the carbon atoms directly bonded to the nitrogen (the N-methyl carbons and C-3') will experience a significant downfield shift. The effect may also be observed to a lesser extent on C-2' and C-4'.
Data Presentation
The following tables summarize the known ¹H and ¹³C NMR chemical shifts for Erythromycin A and the expected chemical shifts for this compound in CDCl₃. The expected values for the N-oxide are extrapolated based on typical shifts observed upon N-oxidation of tertiary amines and the available data for the parent compound.
Table 1: ¹H NMR Chemical Shift Data (CDCl₃, 500 MHz)
| Position | Erythromycin A (δ, ppm) | This compound (Expected δ, ppm) | Expected Shift (Δδ, ppm) |
| Desosamine Sugar | |||
| H-1' | 4.28 | ~4.30 | +0.02 |
| H-2' | 3.25 | ~3.40 | +0.15 |
| H-3' | 2.50 | ~3.50 | +1.00 |
| H-4' | 1.65 | ~1.70 | +0.05 |
| H-5' | 3.00 | ~3.05 | +0.05 |
| N(CH₃)₂ | 2.29 | ~3.20 | +0.91 |
| Cladinose Sugar | |||
| H-1'' | 4.65 | ~4.65 | 0.00 |
| OCH₃ | 3.29 | ~3.29 | 0.00 |
| Aglycone Ring | |||
| H-2 | 3.70 | ~3.70 | 0.00 |
| H-3 | 3.65 | ~3.65 | 0.00 |
| H-4 | 2.95 | ~2.95 | 0.00 |
| H-5 | 3.80 | ~3.80 | 0.00 |
| H-7 | 2.60 | ~2.60 | 0.00 |
| H-8 | 2.40 | ~2.40 | 0.00 |
| H-10 | 3.05 | ~3.05 | 0.00 |
| H-11 | 3.55 | ~3.55 | 0.00 |
| H-13 | 4.95 | ~4.95 | 0.00 |
Table 2: ¹³C NMR Chemical Shift Data (CDCl₃, 125 MHz)
| Position | Erythromycin A (δ, ppm) | This compound (Expected δ, ppm) | Expected Shift (Δδ, ppm) |
| Desosamine Sugar | |||
| C-1' | 103.2 | ~103.0 | -0.20 |
| C-2' | 68.9 | ~75.0 | +6.10 |
| C-3' | 65.5 | ~78.0 | +12.50 |
| C-4' | 28.8 | ~29.0 | +0.20 |
| C-5' | 29.5 | ~29.5 | 0.00 |
| N(CH₃)₂ | 40.3 | ~60.0 | +19.70 |
| Cladinose Sugar | |||
| C-1'' | 96.0 | ~96.0 | 0.00 |
| OCH₃ | 49.5 | ~49.5 | 0.00 |
| Aglycone Ring | |||
| C-1 (C=O) | 175.9 | ~175.9 | 0.00 |
| C-9 (C=O) | 221.9 | ~221.9 | 0.00 |
Note: The presented chemical shifts for Erythromycin A are based on published data. The values for this compound are estimations and should be confirmed by experimental data.
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the sample (this compound) in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used depending on sample solubility.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Ensure the final solution is clear and homogeneous.
NMR Data Acquisition
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for optimal sensitivity and resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence with NOE (e.g., zgpg30).
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
-
2D COSY (¹H-¹H Correlation):
-
Pulse Program: Gradient-selected COSY (e.g., cosygpqf).
-
Spectral Width (F1 and F2): 12-15 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
2D HSQC (¹H-¹³C One-Bond Correlation):
-
Pulse Program: Gradient-selected, multiplicity-edited HSQC (e.g., hsqcedetgpsisp2.3) to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
Spectral Width (F2 - ¹H): 12-15 ppm.
-
Spectral Width (F1 - ¹³C): 180-200 ppm.
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
-
2D HMBC (¹H-¹³C Long-Range Correlation):
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Spectral Width (F2 - ¹H): 12-15 ppm.
-
Spectral Width (F1 - ¹³C): 220-250 ppm.
-
Long-Range Coupling Constant: Optimized for 8 Hz (to observe 2-3 bond correlations).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-64.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.
-
Phase Correction: Manually phase correct all spectra.
-
Baseline Correction: Apply a baseline correction to all spectra.
-
Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum indirectly using the unified scale.
-
Peak Picking and Integration: Identify and integrate all peaks in the ¹H spectrum.
Visualization of Workflows and Correlations
The following diagrams illustrate the experimental workflow and key structural correlations used for the confirmation of this compound.
References
Synthesis of Erythromycin A N-oxide Reference Standard: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin A is a widely used macrolide antibiotic. Its N-oxide derivative, Erythromycin A N-oxide, is a significant metabolite and a potential impurity in pharmaceutical preparations of erythromycin.[1][2] Furthermore, it serves as a crucial precursor in the synthesis of other macrolide antibiotics, such as clarithromycin.[1] Accurate analytical monitoring and toxicological assessment of this compound necessitate the availability of a well-characterized reference standard. This application note provides a detailed protocol for the chemical synthesis, purification, and characterization of this compound.
Synthesis and Purification Overview
The synthesis of this compound is achieved through the selective oxidation of the tertiary amine on the desosamine (B1220255) sugar of Erythromycin A. This protocol utilizes meta-chloroperbenzoic acid (m-CPBA) as the oxidizing agent, a reagent known for its effectiveness in N-oxidation reactions. The resulting crude product is then purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the high-purity reference standard.
Experimental Protocols
Part 1: Synthesis of this compound
Materials:
-
Erythromycin A (≥95% purity)
-
meta-Chloroperbenzoic acid (m-CPBA, ≥77%)
-
Dichloromethane (B109758) (DCM, HPLC grade)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Erythromycin A (1.0 g, 1.36 mmol) in dichloromethane (20 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Oxidation: Slowly add m-CPBA (0.35 g, 2.04 mmol, 1.5 equivalents) to the cooled solution.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench the excess m-CPBA by slowly adding a saturated aqueous sodium sulfite solution (10 mL).
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a white solid.
Part 2: Purification by Preparative HPLC
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to separate the product from impurities (e.g., starting with a low percentage of B and gradually increasing). A typical starting point could be 30% B, increasing to 70% B over 30 minutes.
-
Flow Rate: 20 mL/min
-
Detection: UV at 215 nm
-
Injection Volume: Dependent on the concentration of the crude sample dissolved in a suitable solvent (e.g., acetonitrile/water mixture).
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase starting condition solvent.
-
Purification: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the main peak of this compound.
-
Post-Purification: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a white, fluffy powder.
Data Presentation
The synthesized and purified this compound should be characterized to confirm its identity and purity.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Parameter | Value |
| Chemical Formula | C₃₇H₆₇NO₁₄ |
| Molecular Weight | 749.9 g/mol |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥98% |
| ¹H NMR (CDCl₃) | Characteristic shifts to be determined |
| ¹³C NMR (CDCl₃) | Characteristic shifts to be determined |
| Mass Spec (ESI+) | m/z 750.5 [M+H]⁺ |
Note: Specific NMR chemical shifts should be determined on the synthesized standard and compared with literature values if available. The provided mass spectrometry value is the expected protonated molecule.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Application Note: Quantification of Erythromycin A N-oxide in Fermentation Broth
Abstract
This application note provides a detailed protocol for the quantification of Erythromycin (B1671065) A N-oxide, a significant related substance, in the fermentation broth of Saccharopolyspora erythraea. The methodology encompasses sample preparation through liquid-liquid extraction and subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. This guide is intended for researchers, scientists, and professionals in drug development and fermentation process monitoring.
Introduction
Erythromycin A is a macrolide antibiotic produced by the fermentation of Saccharopolyspora erythraea. During the fermentation process, several related substances are also synthesized, including Erythromycin A N-oxide. The formation of this N-oxide is considered to be an enzymatic process within the microorganism.[1] Monitoring the levels of this compound is crucial for optimizing fermentation conditions and ensuring the quality and purity of the final product. This document outlines a robust and reliable method for the quantification of this compound in fermentation broth.
Experimental Protocols
2.1. Sample Preparation: Liquid-Liquid Extraction with Back Extraction
This protocol is adapted from a method for extracting erythromycins from fermentation broth and is designed to effectively isolate the target analyte from the complex broth matrix.
-
Step 1: Alkalinization of the Fermentation Broth
-
Take a 1.0 mL aliquot of the fermentation broth in a suitable centrifuge tube.
-
Adjust the pH of the broth to 10.0 using an appropriate alkaline solution (e.g., 1M NaOH). This step is crucial for the efficient extraction of erythromycin and its derivatives into an organic solvent.
-
-
Step 2: Organic Solvent Extraction
-
Add 1.0 mL of n-butyl acetate (B1210297) to the pH-adjusted fermentation broth.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Centrifuge the mixture at 13,000 rpm for 15 minutes to achieve a clear separation of the aqueous and organic layers.
-
-
Step 3: Back Extraction into Acidic Aqueous Phase
-
Carefully transfer the upper organic layer (n-butyl acetate) to a new clean tube.
-
Add 1.0 mL of an acidic aqueous solution (e.g., 25 mM KH2PO4 buffer, pH 5.0) to the collected organic phase.
-
Vortex the mixture for 2 minutes. This step transfers the analyte back into the aqueous phase, further cleaning up the sample.
-
Centrifuge at 3,000 rpm for 10 minutes to separate the phases.
-
-
Step 4: Sample for HPLC Analysis
-
Collect the lower acidic aqueous phase.
-
Filter the collected aqueous phase through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
-
2.2. HPLC Instrumentation and Conditions
The following HPLC conditions are recommended for the separation and quantification of this compound.
| Parameter | Value |
| HPLC System | A standard HPLC system with a UV detector |
| Column | Inertsil ODS C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | 0.02 M KH2PO4 buffer (pH 6.5) : Acetonitrile (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| UV Detection | 215 nm |
| Run Time | Approximately 15 minutes |
2.3. Calibration and Quantification
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Perform serial dilutions to create a series of calibration standards with concentrations spanning the expected range in the fermentation broth samples.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Quantification: Inject the prepared fermentation broth samples. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Data Presentation
The following table summarizes the relative abundance of this compound in the fermentation broth of Saccharopolyspora erythraea under different conditions, as reported in the literature.
| Strain Type | Erythromycin A (%) | This compound (%) |
| Parent Strain (BTCC-2) | 97 | 3 |
| Mutant Strain (Type II) | 70 | 30 |
Data sourced from a study on this compound formation in Saccharopolyspora erythraea.[1]
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Proposed enzymatic formation of this compound in S. erythraea.
References
Application Note and Protocol for the Analysis of Erythromycin A N-oxide in Pharmaceutical Formulations
Introduction
Erythromycin (B1671065) A is a widely used macrolide antibiotic. During its synthesis and storage, various related substances and impurities can form, which may affect the efficacy and safety of the final pharmaceutical product. Erythromycin A N-oxide is a known impurity and a metabolite of Erythromycin A.[1][2] Therefore, a reliable analytical method for the identification and quantification of this compound in pharmaceutical formulations is crucial for quality control.
This application note describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is adapted from established analytical procedures for erythromycin and its related impurities.[3][4]
Experimental
Instrumentation, Reagents, and Materials
-
Instrumentation:
-
HPLC system with a quaternary gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PVDF)
-
-
Reagents and Materials:
-
This compound reference standard
-
Erythromycin A reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium hydroxide (B78521) (analytical grade)
-
Dipotassium hydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC or Milli-Q grade)
-
Pharmaceutical formulation containing Erythromycin
-
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. These conditions are based on methods developed for the separation of erythromycin and its impurities.[3]
| Parameter | Recommended Condition |
| Column | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.4% Ammonium hydroxide in water |
| Mobile Phase B | Methanol |
| Gradient | A time-based gradient can be optimized. A starting point could be a linear gradient from 20% to 80% Mobile Phase B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C[5] |
| Detection | UV at 215 nm[6][7][8] |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of Mobile Phase A and B, 50:50 v/v). This will yield a stock solution of approximately 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the expected range of the impurity in the sample.
-
Sample Preparation (from Pharmaceutical Formulation):
-
Accurately weigh and transfer a portion of the powdered tablets or the content of capsules, equivalent to a specified amount of Erythromycin A, into a volumetric flask.
-
Add a suitable volume of diluent and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Method Validation Parameters (Illustrative)
The following table summarizes typical validation parameters for an HPLC method for the analysis of related substances in erythromycin formulations. The specific values for this compound would need to be determined experimentally.
| Parameter | Typical Specification/Range |
| Linearity (r²) | ≥ 0.999[4] |
| Accuracy (% Recovery) | 98.0% - 102.0%[4] |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1[4] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1[4] |
| Specificity | The peak for this compound should be well-resolved from other impurities and the main Erythromycin A peak.[3] |
Experimental Workflow and Diagrams
The overall workflow for the analysis of this compound in pharmaceutical formulations is depicted in the following diagram.
Logical Relationship of Method Development
The development of a robust analytical method follows a logical progression of steps to ensure its suitability for the intended purpose.
Conclusion
The described HPLC method provides a framework for the accurate and reliable quantification of this compound in pharmaceutical formulations. The method is based on established analytical principles for macrolide antibiotics and their impurities. For routine quality control, the method should be fully validated according to ICH guidelines to ensure its performance characteristics are well-documented and suitable for its intended use.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Erythromycin A N-oxide in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a macrolide antibiotic discovered in 1952, functions by inhibiting bacterial protein synthesis through its binding to the 50S ribosomal subunit.[1][2] This action is primarily bacteriostatic but can be bactericidal at higher concentrations. Erythromycin is effective against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria.[3] A related compound, Erythromycin A N-oxide, is recognized as a potential impurity in commercial erythromycin preparations, a metabolite of erythromycin, and a precursor in the synthesis of other macrolides such as clarithromycin.[1][4]
These application notes provide a comprehensive overview of the considerations and methodologies related to this compound in the context of antimicrobial susceptibility testing (AST). Due to the limited direct data on the antimicrobial activity of this compound, this document will focus on standardized protocols for the parent compound, Erythromycin, and discuss the potential implications of the N-oxide derivative in such testing.
Mechanism of Action of Erythromycin
Erythromycin exerts its antimicrobial effect by binding to the 50S subunit of the bacterial ribosome. This binding interferes with the translocation step of protein synthesis, preventing the growing polypeptide chain from elongating, which ultimately halts bacterial growth.[5]
Caption: Mechanism of action of Erythromycin.
This compound: A Compound of Interest
This compound is a structurally related compound to Erythromycin A. It is often found as an impurity in erythromycin preparations and is also a metabolite formed in vivo.[1][6] An important characteristic of this compound is its potential to revert to the active Erythromycin A form under reducing conditions.[7] This chemical instability is a critical consideration in antimicrobial susceptibility testing, as the conditions of the assay (e.g., culture medium composition, incubation time, and temperature) could potentially facilitate this conversion, leading to an overestimation of the intrinsic antimicrobial activity of the N-oxide form.
Quantitative Data
Currently, there is a lack of specific and direct quantitative data (e.g., Minimum Inhibitory Concentrations (MICs) or zone of inhibition diameters) for the antimicrobial activity of purified this compound against a range of bacterial pathogens in the published literature. The available data primarily pertains to the parent compound, Erythromycin.
For reference, the following table summarizes the MIC values for Erythromycin against common susceptible pathogens.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | ≤0.06 | 0.25 |
| Streptococcus pyogenes | ≤0.06 | 0.12 |
| Staphylococcus aureus (MSSA) | 0.25 | >2 |
| Haemophilus influenzae | 1 | 4 |
Note: These values are indicative and can vary based on the specific strain and testing methodology. Data is for Erythromycin, not this compound.
Experimental Protocols for Antimicrobial Susceptibility Testing of Erythromycin
The following are standardized protocols for determining the antimicrobial susceptibility of Erythromycin. These methods, established by bodies such as the Clinical and Laboratory Standards Institute (CLSI), can serve as a foundational framework for any investigational testing of this compound, with the caveat of the compound's potential conversion to Erythromycin.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Workflow for Broth Microdilution:
Caption: Broth microdilution workflow.
Detailed Protocol:
-
Preparation of Antimicrobial Solution: Prepare a stock solution of Erythromycin in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a concentration of 1280 µg/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the Erythromycin stock solution with cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from a fresh culture (18-24 hours old). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted Erythromycin. Include a positive control (inoculum without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of Erythromycin at which there is no visible growth of the microorganism.
Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
Workflow for Disk Diffusion:
Caption: Disk diffusion workflow.
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from a fresh culture.
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply a 15 µg Erythromycin disk to the surface of the inoculated agar plate.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as Susceptible, Intermediate, or Resistant based on established clinical breakpoints.
Logical Relationship and Considerations for this compound Testing
When considering antimicrobial susceptibility testing involving this compound, it is crucial to understand the potential for its conversion to the active parent compound, Erythromycin A. This relationship can be visualized as follows:
References
- 1. caymanchem.com [caymanchem.com]
- 2. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Freeze-dried erythromycin nanocrystals: preparation, characterisation, antimicrobial activity, and aerodynamic properties [pharmacia.pensoft.net]
- 4. Antioxidant and Pro-Oxidant Properties of Selected Clinically Applied Antibiotics: Therapeutic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Antibiotic Susceptibility and Mechanisms of Erythromycin Resistance in Clinical Isolates of Streptococcus agalactiae: French Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencetechindonesia.com [sciencetechindonesia.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocol for the Isolation of Erythromycin A N-oxide from Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) A N-oxide is a metabolite of the macrolide antibiotic Erythromycin A, produced by the bacterium Saccharopolyspora erythraea. As a significant derivative, its isolation from culture media is crucial for further pharmacological studies, reference standard preparation, and in-depth analysis of its properties. This document provides a detailed protocol for the isolation and purification of Erythromycin A N-oxide from fermentation broth, employing a combination of liquid-liquid extraction and column chromatography. The described methods are based on established principles for the purification of macrolide antibiotics and can be adapted for various research and development applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective isolation strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₆₇NO₁₄ | [1][2] |
| Molecular Weight | 749.9 g/mol | [1] |
| Appearance | White solid | |
| Solubility | Soluble in water, ethanol (B145695), methanol (B129727), DMF, and DMSO. | [1] |
Experimental Protocols
This protocol outlines a two-step process for the isolation of this compound from a Saccharopolyspora erythraea culture supernatant: initial extraction from the clarified broth followed by purification using column chromatography.
Part 1: Extraction of this compound from Culture Broth
This initial step aims to separate this compound from the bulk of the culture medium components. The following protocol is adapted from established methods for erythromycin extraction, leveraging the pH-dependent solubility of macrolides.[3]
Materials and Reagents:
-
Saccharopolyspora erythraea culture broth
-
n-butyl acetate
-
Sodium hydroxide (B78521) (NaOH) solution (2M)
-
Hydrochloric acid (HCl) solution (1M)
-
Deionized water
-
Centrifuge and appropriate centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Clarification of Culture Broth: Centrifuge the Saccharopolyspora erythraea fermentation broth at 8,000 rpm for 15 minutes to pellet the biomass and other insoluble materials. Carefully decant and collect the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to 10.0 using 2M NaOH solution. This step is crucial for ensuring that the erythromycin compounds are in their free base form, which is more soluble in organic solvents.
-
Liquid-Liquid Extraction:
-
Transfer the pH-adjusted supernatant to a separatory funnel.
-
Add an equal volume of n-butyl acetate.
-
Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
-
Allow the phases to separate completely. The upper organic phase will contain the this compound.
-
Drain and discard the lower aqueous phase.
-
-
Back Extraction:
-
To the organic phase in the separatory funnel, add an equal volume of an acidic aqueous solution (e.g., deionized water adjusted to pH 5.0 with 1M HCl).
-
Shake vigorously for 5-10 minutes. The this compound will now be protonated and move into the aqueous phase.
-
Allow the phases to separate and collect the lower aqueous phase containing the target compound.
-
-
Concentration: Concentrate the collected acidic aqueous phase using a rotary evaporator at a temperature not exceeding 45°C to remove the water. The resulting concentrated extract can then be used for the subsequent purification step.
Part 2: Purification of this compound by Column Chromatography
This step further purifies the this compound from other co-extracted impurities. The following protocol is based on methods developed for the purification of Erythromycin A.
Materials and Reagents:
-
Concentrated extract from Part 1
-
Macroporous adsorption resin (e.g., polystyrene-based non-polar resin)
-
Eluent A: 5% (v/v) ethanol in deionized water, pH adjusted to 7.0
-
Eluent B: 95% (v/v) ethanol in deionized water, pH adjusted to 7.0
-
Chromatography column
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a chromatography column with the macroporous adsorption resin according to the manufacturer's instructions. Equilibrate the column by washing with 3-5 bed volumes of Eluent A.
-
Sample Loading: Dissolve the concentrated extract from Part 1 in a minimal volume of Eluent A and load it onto the equilibrated column.
-
Elution:
-
Begin elution with Eluent A at a flow rate of 1 bed volume per hour (BV/h). This step helps to wash away more polar impurities.
-
Monitor the eluate using a UV detector or by collecting fractions and analyzing them by TLC.
-
After the initial impurities have been eluted (typically after 3-4 BV), switch to Eluent B.
-
Continue to collect fractions as the this compound begins to elute.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions using TLC to identify those containing the purified this compound. A suitable TLC system would be silica (B1680970) gel plates with a mobile phase of chloroform (B151607) and methanol (e.g., 24:1 v/v).
-
Pool the fractions containing the pure product.
-
-
Final Concentration: Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound as a solid.
Data Presentation
The following tables summarize the expected quantitative data based on similar purification processes for Erythromycin A. These values should be considered as a guide, and actual results may vary depending on the specific experimental conditions.
Table 1: Liquid-Liquid Extraction Efficiency
| Extraction Method | Extraction Efficiency (%) | Reference |
| Liquid Phase Extraction with Back Extraction | 99.5 | [3] |
| Salt-Induced Phase Separation | >98.5 | [4] |
| Sugaring-Out Extraction | 88 | [5][6] |
Table 2: Column Chromatography Purification Yield and Purity
| Chromatography Method | Purity (%) | Yield (%) | Reference |
| Stepwise Elution Adsorption Chromatography | 95.8 | 96.1 | |
| Macroporous Resin Chromatography | 91.16 | >87.6 |
Visualizations
Biosynthetic Pathway of Erythromycin A and its Conversion to N-oxide
The following diagram illustrates the key steps in the biosynthesis of Erythromycin A and its subsequent enzymatic conversion to this compound.
Caption: Biosynthesis of Erythromycin A and its conversion to this compound.
Experimental Workflow for Isolation of this compound
The diagram below outlines the logical workflow for the isolation and purification of this compound from the culture medium.
Caption: Workflow for the isolation and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101367855A - A kind of method of purifying erythromycin A - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Erythromycin A N-oxide Peak Tailing in HPLC
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC analysis of Erythromycin A N-oxide, with a specific focus on resolving peak tailing issues.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is showing significant tailing. What are the most common causes?
A1: Peak tailing for this compound, a basic compound, in reversed-phase HPLC is typically caused by secondary interactions between the analyte and the stationary phase. The most common culprits include:
-
Silanol (B1196071) Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns are acidic and can interact strongly with the basic nitrogen atom of this compound, leading to peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, resulting in poor peak shape.
-
Low Buffer Concentration: Insufficient buffer capacity can lead to localized pH shifts on the column, especially when the sample is injected, exacerbating silanol interactions.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion and tailing.
-
Extra-column Volume: Excessive tubing length or diameter, as well as poorly made connections, can contribute to band broadening and peak tailing.
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
Q2: How does the mobile phase pH affect the peak shape of this compound?
-
At low pH (e.g., pH 2-3): The silanol groups on the silica (B1680970) packing are protonated and thus less likely to interact with the protonated (positively charged) this compound. This can significantly reduce peak tailing.
-
At high pH (e.g., pH > 9): this compound will be in its neutral, un-ionized form, which minimizes interactions with any ionized silanol groups. However, it's crucial to use a pH-stable column, as traditional silica-based columns can dissolve at high pH.
-
At intermediate pH (around the pKa): The analyte will exist in a mixed ionic state, which often leads to broad and tailing peaks. It is generally advisable to work at a pH at least 2 units away from the analyte's pKa.
Q3: What type of HPLC column is best for analyzing this compound?
A3: To minimize peak tailing, consider using one of the following column types:
-
End-capped C18 Columns: These are standard reversed-phase columns where the residual silanol groups have been chemically deactivated ("capped").
-
High-Purity Silica Columns: Modern columns are often made with high-purity silica, which has a lower concentration of acidic silanol groups.
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from residual silanols.
-
Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that can repel basic analytes, leading to improved peak shape.
-
pH-Stable Columns: If you intend to work at high pH, it is essential to use a column specifically designed for these conditions, such as a hybrid-silica or polymer-based column.
Q4: Can the sample solvent cause peak tailing?
A4: Yes, the composition of the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion, including tailing or fronting. As a best practice, dissolve your sample in the initial mobile phase or a weaker solvent.
Q5: I'm still seeing peak tailing after optimizing the mobile phase and column. What else can I do?
A5: If peak tailing persists, consider the following:
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can better control the on-column pH.
-
Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites. However, be aware that TEA can shorten column lifetime.
-
Check for Column Overload: Try injecting a smaller sample volume or a more dilute sample to see if the peak shape improves.
-
Inspect the HPLC System: Check for any sources of extra-column volume, such as long tubing or loose fittings. Ensure that the column is properly installed.
-
Column Flushing and Regeneration: If you suspect column contamination, flushing with a strong solvent may help. Refer to the column manufacturer's instructions for appropriate procedures. If the column is old or has been used extensively, it may need to be replaced.
Troubleshooting Guide: Quantitative Data Summary
The following table summarizes key parameters and their impact on this compound peak shape, providing a starting point for method development and troubleshooting.
| Parameter | Recommended Range/Value | Rationale for Peak Shape Improvement | Potential Downsides |
| Mobile Phase pH | 2.5 - 3.5 or > 9.0 | At low pH, silanols are protonated, reducing interaction with the protonated analyte. At high pH, the analyte is neutral, minimizing interaction. | High pH can dissolve silica-based columns; requires a pH-stable column. |
| Buffer Concentration | 20 - 50 mM | Maintains a stable on-column pH, preventing localized shifts that can cause tailing. | Higher concentrations can lead to salt precipitation if the organic content is high. |
| Column Type | End-capped C18, Polar-Embedded, CSH | Minimizes the number of available acidic silanol groups for secondary interactions. | May require specific mobile phase conditions for optimal performance. |
| Temperature | 40 - 60 °C | Can improve peak efficiency and reduce tailing, but may affect analyte stability. | Erythromycin and its derivatives can be unstable at elevated temperatures. |
| Sample Solvent | Mobile phase or weaker | Prevents peak distortion caused by solvent mismatch. | Analyte may have low solubility in a weak solvent. |
| Injection Volume | < 2% of column volume | Avoids column overload, which leads to peak asymmetry. | May not be sufficient for trace analysis. |
Experimental Protocols
Protocol 1: Systematic Approach to Troubleshooting Peak Tailing
This protocol outlines a step-by-step approach to identify and resolve the cause of this compound peak tailing.
-
Initial Assessment:
-
Calculate the tailing factor (asymmetry factor) of the this compound peak. A value greater than 1.2 is generally considered tailing.
-
Review the chromatograms of previous successful runs to determine if the issue is sudden or has developed over time.
-
-
Mobile Phase and pH Optimization:
-
Low pH Approach:
-
Prepare a mobile phase with a pH in the range of 2.5-3.5 using a suitable buffer (e.g., phosphate (B84403) or formate).
-
Equilibrate the column with the new mobile phase for at least 20 column volumes.
-
Inject the sample and evaluate the peak shape.
-
-
High pH Approach (use a pH-stable column):
-
Prepare a mobile phase with a pH greater than 9.0 using a suitable buffer (e.g., ammonium (B1175870) bicarbonate or ammonium hydroxide).
-
Equilibrate the column and inject the sample.
-
-
-
Column Evaluation:
-
If peak tailing persists, try a new column of the same type to rule out column degradation.
-
If a new column does not resolve the issue, consider switching to a different column chemistry (e.g., a polar-embedded or CSH column).
-
-
Sample and System Evaluation:
-
Prepare a fresh, more dilute sample and inject it to check for column overload.
-
Inspect the HPLC system for any potential sources of extra-column volume.
-
Protocol 2: HPLC Method for the Analysis of this compound
This protocol provides a starting point for the analysis of this compound, based on methods reported for Erythromycin and its related substances.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent pH-stable column.
-
Mobile Phase A: 0.4% Ammonium Hydroxide in Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30-70% B
-
15-20 min: 70% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (B52724) (1:1).
Note: This is a starting method and may require further optimization for your specific application.
Visualizations
Caption: A logical workflow for troubleshooting peak tailing.
Caption: Interaction between this compound and a silanol group.
Technical Support Center: Analysis of Erythromycin A N-oxide and Co-eluting Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of Erythromycin (B1671065) A N-oxide with other impurities during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is Erythromycin A N-oxide and why is its separation important?
This compound is a known impurity and a potential metabolite of Erythromycin A. Its accurate quantification is crucial for ensuring the purity, safety, and efficacy of erythromycin-containing pharmaceutical products. Co-elution of this impurity with Erythromycin A or other related substances can lead to inaccurate assay results and potentially compromise product quality.
Q2: Which impurities are known to co-elute with this compound?
Several structurally similar impurities can co-elute with this compound, depending on the chromatographic conditions. These include, but are not limited to:
-
Pseudoerythromycin A enol ether: A common degradation product formed under neutral to weakly alkaline conditions.[1]
-
Erythromycin E: A related substance that has been observed to co-elute with unknown degradation products in certain pharmacopoeial methods.[2]
-
N-demethylerythromycin A: Another related substance that may have similar retention behavior.
-
Other degradation products formed under stress conditions (acidic, basic, oxidative).[3]
Q3: What are the typical analytical techniques used for the separation of this compound and its impurities?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed for the analysis of erythromycin and its related substances.[3][4] Key features of these methods include:
-
Mobile Phases: Typically consist of a buffered aqueous phase and an organic modifier like acetonitrile (B52724) or methanol (B129727).[3]
-
Detection: UV detection at a wavelength of 215 nm is commonly used as erythromycin and its impurities have a chromophore that absorbs in this region.[4][5][6][7]
-
Gradient Elution: Often employed to achieve optimal separation of a complex mixture of impurities.[4]
Troubleshooting Guide for Co-elution Issues
Co-elution of this compound with other impurities is a common challenge in HPLC analysis. The following guide provides systematic troubleshooting steps to improve separation.
Problem: Poor resolution between this compound and a co-eluting impurity.
Step 1: Verify and Optimize Existing Method Parameters
Before making significant changes, ensure that the current method is being executed correctly.
| Parameter | Troubleshooting Action | Rationale |
| Column | Ensure the correct column is in use and has not exceeded its lifetime. Consider using a guard column to protect the analytical column. | A deteriorated column can lead to poor peak shape and loss of resolution. |
| Mobile Phase | Prepare fresh mobile phase and ensure accurate pH adjustment. Degas the mobile phase to prevent bubble formation. | Mobile phase composition directly impacts selectivity and retention. |
| Flow Rate | Verify the flow rate is accurate and stable. | Fluctuations in flow rate can cause retention time shifts and affect resolution. |
| Temperature | Ensure the column oven is maintaining a stable temperature. | Temperature affects viscosity and analyte interaction with the stationary phase. |
Step 2: Modify Mobile Phase Composition
Adjusting the mobile phase is often the most effective way to improve separation.
| Parameter | Troubleshooting Action | Expected Outcome |
| Organic Modifier Ratio | Systematically vary the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer in isocratic elution, or adjust the gradient slope in gradient elution. | Changing the solvent strength will alter the retention times of the analytes. A shallower gradient can improve the separation of closely eluting peaks. |
| pH of Aqueous Buffer | Adjust the pH of the aqueous buffer. For basic compounds like erythromycins, a higher pH (e.g., pH 7-9) can improve peak shape and alter selectivity.[8] Ensure the column is stable at the chosen pH. | The ionization state of the analytes and residual silanols on the stationary phase is pH-dependent, affecting their interaction and retention. |
| Type of Organic Modifier | If using acetonitrile, try substituting it with methanol or a mixture of acetonitrile and methanol. | Different organic modifiers provide different selectivities for various compounds. |
| Buffer Concentration | Increase the buffer concentration. | This can help to minimize secondary interactions with the stationary phase and improve peak shape. |
Step 3: Consider a Different Stationary Phase
If modifications to the mobile phase are insufficient, changing the column may be necessary.
| Column Type | Rationale |
| Different C18 Chemistry | Not all C18 columns are the same. A C18 column from a different manufacturer or with a different bonding chemistry (e.g., end-capped, polar-embedded) can offer different selectivity. |
| Phenyl-Hexyl or Cyano Phase | These stationary phases provide different retention mechanisms (e.g., pi-pi interactions) that can be beneficial for separating structurally similar compounds. |
| Smaller Particle Size (UHPLC) | Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency and can significantly improve resolution. This may require a UHPLC system capable of handling higher backpressures. |
Step 4: Confirm Peak Identity
When dealing with unknown peaks or confirming co-elution, it is essential to have a definitive identification of the compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer can help to identify the molecular weights of the eluting peaks, even if they are not chromatographically resolved. This can confirm the presence of co-eluting species.
Experimental Protocols
The following are examples of HPLC methods that have been used for the separation of erythromycin and its impurities. These can serve as a starting point for method development and optimization.
Method 1: Gradient RP-HPLC for Erythromycin Tablets [4]
-
Column: Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase A: A mixture of phosphate (B84403) buffer (35 g of di-potassium hydrogen phosphate in 1000 mL of water, pH 7.0), acetonitrile, and water in a ratio of 5:35:60 (v/v/v).[4][8]
-
Mobile Phase B: A mixture of phosphate buffer pH 7.0, water, and acetonitrile in a ratio of 5:45:50 (v/v/v).[4][8]
-
Gradient:
-
T0: 100% A, 0% B
-
T45: 100% A, 0% B
-
T47: 0% A, 100% B
-
T63: 0% A, 100% B
-
T65: 100% A, 0% B
-
T70: 100% A, 0% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 65°C
-
Detection: 215 nm
-
Injection Volume: 100 µL
Method 2: Stability-Indicating HPLC Method [3]
-
Column: Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol.
-
Detection: 215 nm
Quantitative Data
The relative retention times (RRT) of erythromycin impurities are highly dependent on the specific chromatographic conditions. The following table provides an example of RRTs from one study, with Erythromycin A as the reference peak (RRT = 1.00).
| Compound | Relative Retention Time (RRT) |
| Erythromycin F | 0.30 |
| N-demethylerythromycin A | 0.42 |
| Erythromycin C | 0.50 |
| Erythromycin E | 0.90 |
| Erythromycin A | 1.00 |
| Anhydroerythromycin A | 1.43 |
| Erythromycin B | 1.89 |
| Erythromycin enol ether | 3.95 |
Data adapted from a study using an Ashaipak ODP-50 column with a mobile phase of 0.023 M ammonium formate (B1220265) (pH 10.3): water:acetonitrile (35:25:40 v/v/v) at 50°C.[7]
Note: this compound (Impurity H) was not included in this specific RRT table, but other studies have shown its successful separation from other impurities using gradient RP-HPLC methods.[4][9]
Logical Relationships in Method Development
The process of resolving co-eluting peaks follows a logical progression of adjustments to the chromatographic system. This can be visualized as a decision tree.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. impactfactor.org [impactfactor.org]
Instability of Erythromycin A N-oxide during analytical procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with Erythromycin (B1671065) A N-oxide during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is Erythromycin A N-oxide and why is its stability a concern during analysis?
This compound is a known impurity and a metabolite of Erythromycin A. Its stability is a critical concern during analytical procedures because it can be prone to degradation, which can lead to inaccurate quantification and characterization of Erythromycin A and its related substances. A key issue is its potential to revert back to Erythromycin A under certain conditions, complicating the accurate assessment of both the parent drug and its impurities.[1]
Q2: What are the primary factors that contribute to the instability of this compound during analysis?
The stability of this compound can be influenced by several factors during analytical procedures, including:
-
pH of the solution: Erythromycin and its derivatives are known to be unstable in acidic conditions.[2][3] While specific data on the N-oxide is limited, it is advisable to maintain a neutral to alkaline pH to minimize degradation.
-
Temperature: Elevated temperatures can accelerate the degradation of Erythromycin A and its impurities. Studies have shown that the concentration of this compound (Impurity H) can increase at temperatures of 40°C and 50°C, suggesting that it can be both a degradation product of Erythromycin A and potentially unstable itself over time.[4]
-
Reducing agents: this compound can be chemically reduced back to Erythromycin A.[1] The presence of any reducing agents in the sample matrix, solvents, or mobile phase should be carefully considered.
-
Mobile phase composition: The choice of solvents and additives in the mobile phase can impact the stability of the analyte.
Q3: What are the known degradation products of this compound?
The most commonly cited degradation pathway for this compound during analysis is its reversion to the parent compound, Erythromycin A.[1] This reduction can lead to an overestimation of Erythromycin A and an underestimation of the N-oxide impurity. Other potential degradation pathways are not as well-documented in the available literature, but as with other erythromycin-related substances, hydrolysis of the lactone ring or modifications to the sugar moieties could occur under harsh conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Decreasing peak area for this compound and a corresponding increase in the Erythromycin A peak over time.
-
Possible Cause: Reversion of this compound to Erythromycin A. This is a common issue, especially if the sample is stored in the autosampler for an extended period or if the analytical conditions are inadvertently reducing.[1]
-
Solutions:
-
Minimize sample storage time: Analyze samples as quickly as possible after preparation. If samples must be stored in an autosampler, use a cooled autosampler to minimize degradation.
-
Check for sources of reduction: Evaluate all reagents and solvents for potential reducing properties. Ensure that the mobile phase and sample diluent are freshly prepared and free of contaminants.
-
pH control: Maintain a neutral to slightly alkaline pH in your sample diluent and mobile phase to improve the stability of erythromycin-related compounds.[2]
-
Issue 2: Poor peak shape (tailing) for the this compound peak.
-
Possible Cause: Secondary interactions between the basic this compound molecule and acidic silanol (B1196071) groups on the surface of silica-based HPLC columns.[5] This is a common problem for basic analytes.
-
Solutions:
-
Increase mobile phase pH: Using a mobile phase with a pH in the range of 8-11 can suppress the ionization of the analyte, making it less likely to interact with residual silanols and thus improving peak shape.[2]
-
Use a suitable column: Employ a column with end-capping to reduce the number of free silanol groups. Phenyl-hexyl or polymer-based columns can also be considered as alternatives to traditional C18 columns.
-
Mobile phase additives: The addition of a competing base, such as triethylamine, to the mobile phase can help to mask the active sites on the stationary phase and improve peak symmetry.
-
Issue 3: Inconsistent retention times for this compound.
-
Possible Cause: Fluctuations in mobile phase pH or column temperature. The retention of ionizable compounds like this compound is highly sensitive to these parameters.[2]
-
Solutions:
-
Buffer the mobile phase: Use a buffer of appropriate concentration and pKa to ensure a stable pH throughout the analysis.
-
Use a column oven: Maintaining a constant column temperature is crucial for reproducible chromatography.
-
Ensure proper system equilibration: Before starting a sequence of analyses, ensure that the HPLC system and column are fully equilibrated with the mobile phase.
-
Data Presentation
Table 1: Summary of Accelerated Stability Data for Erythromycin A and Impurity H (this compound)
| Temperature | Storage Time | Erythromycin A (% decrease) | Impurity H (% increase from initial) |
| 25°C | 6 months | No significant change | - |
| 40°C | 3 months | Slight decrease | Increased |
| 50°C | 6 months | Slight decrease | 0.6% |
Data adapted from an accelerated stability study on a proposed WHO International Standard for Erythromycin.[4]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Erythromycin and Its Impurities (including this compound)
This protocol is a general guideline based on validated methods for the analysis of erythromycin and its related substances.[6][7]
-
Chromatographic Conditions:
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.[6][7]
-
Mobile Phase A: 0.4% Ammonium hydroxide (B78521) in water.[6][7]
-
Gradient: A gradient elution is typically used to separate all related substances. An example gradient could be:
-
0-10 min: 30-70% B
-
10-15 min: 70-90% B
-
15-20 min: 90% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to achieve a final concentration appropriate for the detector's linear range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A troubleshooting decision tree for common analytical issues with this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.who.int [cdn.who.int]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Erythromycin A N-oxide Separation
Welcome to the Technical Support Center for the chromatographic separation of Erythromycin A and its related substance, Erythromycin A N-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for separating Erythromycin A and this compound?
The most prevalent method is reversed-phase high-performance liquid chromatography (RP-HPLC). This technique effectively separates Erythromycin A and its N-oxide, along with other related impurities, based on their hydrophobicity. C18 columns are the most frequently utilized stationary phases for this separation.[1][2]
Q2: What is the expected elution order of Erythromycin A and this compound in RP-HPLC?
In reversed-phase chromatography, more polar compounds typically elute earlier. The N-oxide functional group increases the polarity of the Erythromycin A molecule. Therefore, this compound is expected to have a shorter retention time and elute before the parent Erythromycin A peak.
Q3: Why is the mobile phase pH so critical for this separation?
Erythromycin A and its N-oxide are basic compounds. The pH of the mobile phase dictates their degree of ionization, which significantly impacts their retention on a reversed-phase column and their interaction with the stationary phase.[3] Controlling the pH is crucial for achieving good peak shape, resolution, and reproducible retention times. Operating at a pH well above the pKa of the analytes (typically in the neutral to alkaline range, e.g., pH 7-9) can suppress the ionization of residual silanol (B1196071) groups on the silica-based column packing, minimizing peak tailing.[4]
Q4: Can I use gradient elution for this separation?
Yes, gradient elution is highly recommended, especially when analyzing for multiple impurities, including this compound. A gradient method, which involves changing the composition of the mobile phase during the run, allows for the effective elution of compounds with a wider range of polarities, providing better resolution between all peaks of interest.[1][5]
Q5: What is a typical starting point for mobile phase composition?
A common starting point for a mobile phase consists of a buffered aqueous phase and an organic modifier like acetonitrile (B52724) or methanol (B129727). For example, a gradient elution could start with a higher proportion of aqueous buffer (e.g., 0.02 M potassium phosphate (B84403) at pH 7.0) and gradually increase the concentration of acetonitrile.[1][4]
Troubleshooting Guides
Issue 1: Poor Resolution Between Erythromycin A and this compound
If you are observing co-elution or poor separation between the Erythromycin A and this compound peaks, consider the following troubleshooting steps.
| Parameter to Adjust | Recommended Action | Expected Outcome |
| Organic Modifier Percentage | Decrease the initial percentage of acetonitrile or methanol in your gradient or isocratic mobile phase. | This will increase the retention of both compounds, potentially enhancing the separation between them. |
| Mobile Phase pH | Adjust the pH of the aqueous buffer. A slight change (e.g., ± 0.5 pH units) can alter the selectivity. For basic compounds like erythromycin, a higher pH (e.g., 7.0-9.0) is often beneficial.[3][4] | Modifying the ionization state of the analytes can change their relative retention times and improve resolution. |
| Gradient Slope | If using a gradient, make the slope shallower (i.e., increase the gradient time while keeping the solvent composition range the same). | A less steep gradient provides more time for the separation to occur on the column, which can improve the resolution of closely eluting peaks.[1] |
| Column Temperature | Increase the column temperature (e.g., in increments of 5 °C). | Higher temperatures can improve efficiency and may alter selectivity. A common operating temperature is around 65°C.[1] |
Troubleshooting Workflow for Poor Resolution
References
Preventing degradation of Erythromycin A N-oxide in stock solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of Erythromycin (B1671065) A N-oxide stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Erythromycin A N-oxide and how should it be stored as a solid?
A1: this compound is a metabolite and a potential impurity found in commercial preparations of erythromycin A.[1] As a solid, it is stable for at least four years when stored at -20°C.[2]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727).[2]
Q3: How stable is this compound in stock solutions?
Q4: What are the likely degradation pathways for this compound in solution?
A4: The degradation of this compound in solution has not been extensively studied. However, based on the known degradation of erythromycin A, potential degradation pathways may include:
-
Hydrolysis: The lactone ring of the macrolide structure is susceptible to hydrolysis, particularly under alkaline conditions.[4]
-
Dehydration: Under acidic conditions, the parent erythromycin A undergoes intramolecular cyclization and dehydration to form anhydroerythromycin A.[4] While the N-oxide group may influence this, similar acid-catalyzed degradation is possible.
-
Reduction of the N-oxide: The N-oxide functional group could potentially be reduced back to the tertiary amine of erythromycin A.
-
Oxidative degradation: The parent molecule is susceptible to oxidative degradation.[5]
Q5: How can I monitor the degradation of my this compound stock solution?
A5: The degradation of this compound stock solutions can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[6][7] A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for the quantification of its purity over time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the stock solution upon storage at low temperatures. | The solubility of this compound is reduced at lower temperatures. The concentration of the stock solution may be too high for the chosen solvent at the storage temperature. | Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. If the issue persists, consider preparing a more dilute stock solution or using a different solvent with higher solubilizing capacity at low temperatures (e.g., DMSO). |
| Loss of biological activity of the compound in experiments. | Degradation of this compound in the stock solution. | Prepare fresh stock solutions more frequently. Store aliquots at -80°C to minimize freeze-thaw cycles. Protect the stock solution from light by using amber vials or wrapping the container in aluminum foil. Verify the pH of your experimental media, as extreme pH can accelerate degradation. |
| Inconsistent experimental results. | Incomplete dissolution of the solid material when preparing the stock solution. Degradation of the stock solution. Pipetting errors due to viscosity of the solvent (e.g., DMSO). | Ensure the compound is fully dissolved by vortexing and visual inspection before each use. Perform a stability test of your stock solution using HPLC. When using viscous solvents like DMSO, use positive displacement pipettes or ensure slow and careful pipetting with standard air displacement pipettes. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound. Contamination of the solvent or storage container. | Identify the degradation products by comparing the chromatogram to a freshly prepared standard and, if possible, using mass spectrometry.[6] Use high-purity solvents and sterile, clean storage vials. Filter-sterilize the stock solution through a 0.22 µm filter compatible with the solvent. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| Ethanol | Soluble[2] |
| Methanol | Soluble[2] |
Table 2: Summary of Factors Affecting Stability of Erythromycin A (Parent Compound) in Solution
| Factor | Effect on Stability | Recommendations for this compound |
| pH | Highly unstable in acidic (pH < 4) and moderately unstable in alkaline (pH > 9) aqueous solutions.[3][4] | Avoid preparing and storing stock solutions in aqueous buffers with acidic or alkaline pH. If aqueous solutions are necessary, prepare them fresh and use a buffer with a pH close to neutral (pH 7.0-7.5).[3] |
| Temperature | Degradation rate increases with temperature. | Store stock solutions at -20°C or -80°C for long-term storage.[8] For short-term storage, 4°C is acceptable, but for a limited time. |
| Light | Potential for photodegradation. | Protect stock solutions from light by storing them in amber vials or wrapping clear vials in aluminum foil. |
| Solvent | Aprotic solvents like DMSO are generally preferred for long-term storage of many organic compounds. Alcohols like ethanol and methanol are also suitable. | For long-term storage, DMSO is a good choice. For applications where DMSO is not suitable, ethanol or methanol can be used. Prepare aqueous solutions fresh before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO), Ethanol, or Methanol (HPLC grade or higher)
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, solvent-compatible syringe filters (0.22 µm) and syringes (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or directly into the amber glass vial.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
(Optional) For applications requiring sterile solutions, filter the stock solution through a 0.22 µm syringe filter into a new sterile amber vial.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC-UV
Objective: To determine the stability of this compound in a specific solvent at a given storage temperature over time.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[7]
-
Mobile phase components (e.g., acetonitrile (B52724) and a suitable buffer like phosphate (B84403) buffer, pH 6.5)[7]
-
HPLC vials
Procedure:
-
Initial Analysis (Time 0):
-
Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) using the mobile phase as the diluent.
-
Inject the diluted sample onto the HPLC system.
-
Record the chromatogram and determine the peak area of the intact this compound. This will serve as the 100% reference.
-
-
Storage:
-
Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
-
Time Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one aliquot from storage.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Prepare a diluted sample for HPLC analysis as described in step 1.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (Time 0) peak area.
-
Remaining (%) = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Suggested HPLC Conditions (based on a method for a related compound, Erythromycin A oxime): [7]
-
Column: Inertsil ODS C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (0.02 M, pH 6.5) and acetonitrile (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Column Temperature: 35°C
(Note: These conditions may need to be optimized for the specific separation of this compound and its degradation products.)
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound solutions.
References
- 1. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of degradation products of erythromycin A arising from ozone and advanced oxidation process treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.who.int [cdn.who.int]
Technical Support Center: Matrix Effects in LC-MS Analysis of Erythromycin A N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Erythromycin A N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of this compound?
A1: In LC-MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound. For biological samples, this includes salts, lipids, proteins, and other metabolites. Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][2]
Q2: How is this compound's chemical nature likely to influence matrix effects compared to its parent drug, Erythromycin A?
A2: this compound is more polar than Erythromycin A due to the presence of the N-oxide functional group. This increased polarity can affect its chromatographic behavior, often resulting in earlier elution times from reversed-phase columns. If it co-elutes with highly polar matrix components, such as phospholipids, significant ion suppression can occur. The extraction efficiency from biological matrices using organic solvents may also differ, necessitating careful optimization of sample preparation methods.
Q3: What are the primary sources of matrix effects in the analysis of this compound from biological samples?
A3: The most common sources of matrix effects in biological matrices like plasma, serum, or tissue homogenates are:
-
Phospholipids: These are abundant in cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[2][3]
-
Salts and Endogenous Small Molecules: High concentrations of salts from buffers or the biological matrix itself can alter the droplet formation and evaporation process in the ESI source, leading to signal suppression.
-
Co-administered Drugs and their Metabolites: Other compounds in the sample can co-elute with this compound and compete for ionization.[3]
Q4: How can a stable isotope-labeled internal standard (SIL-IS) help in mitigating matrix effects for this compound analysis?
A4: A SIL-IS, such as a deuterated or ¹³C-labeled this compound, is the gold standard for compensating for matrix effects. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute during chromatography and experience the same degree of ion suppression or enhancement.[1][3] By adding a known amount of the SIL-IS to every sample, standard, and quality control, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains stable even if the absolute signals of both compounds fluctuate due to matrix effects, thereby ensuring more accurate and precise results.[1][3]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Improve Sample Cleanup: The current sample preparation may not be adequately removing interfering matrix components. Consider switching to a more rigorous technique, such as Solid-Phase Extraction (SPE) instead of Protein Precipitation (PPT).[2] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the regions of the chromatogram where significant matrix effects are observed. A post-column infusion experiment can help identify these regions. 3. Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for this compound to compensate for signal loss. |
| Inefficient Extraction | 1. Adjust pH: The extraction efficiency of this compound may be pH-dependent. Experiment with adjusting the sample pH before extraction to ensure the analyte is in a neutral form for better partitioning into an organic solvent. 2. Change Extraction Solvent: Test different organic solvents or solvent mixtures for Liquid-Liquid Extraction (LLE) or the elution step in SPE to improve recovery. |
| Suboptimal MS Parameters | 1. Optimize Ionization Source Parameters: Systematically optimize the ion source voltage, gas flows (nebulizer and auxiliary gas), and temperature to maximize the signal for this compound. 2. Confirm MRM Transitions: Ensure the correct precursor and product ions are being monitored with sufficient collision energy. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Column | 1. Adjust Mobile Phase pH: The basic nature of the Erythromycin A core structure can lead to interactions with residual silanols on the column. Try adjusting the mobile phase pH with a suitable buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) to suppress these interactions. 2. Use a Different Column: Consider using a column with a different stationary phase, such as one with polar end-capping, which is often better suited for basic compounds.[4] |
| Column Overload | 1. Dilute the Sample: If the concentration of the analyte or co-eluting matrix components is too high, it can lead to poor peak shape. Try diluting the sample extract before injection. 2. Reduce Injection Volume: Decrease the volume of sample injected onto the column. |
| Inappropriate Reconstitution Solvent | 1. Match Mobile Phase: Ensure the solvent used to reconstitute the dried extract is as close in composition as possible to the initial mobile phase conditions of the LC gradient to avoid peak distortion. |
Issue 3: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | 1. Standardize Sample Preparation: Ensure that the sample preparation procedure is performed consistently across all samples. Minor variations can lead to different levels of matrix components in the final extracts. 2. Use a Co-eluting Internal Standard: A stable isotope-labeled internal standard is crucial here, as it will experience the same variability in ion suppression or enhancement, allowing for accurate correction and improving precision.[3] |
| Analyte Instability | 1. Assess Stability: Investigate the stability of this compound in the biological matrix at different storage conditions (bench-top, freeze-thaw cycles, long-term storage) and in the final extract. |
| Inconsistent Internal Standard Addition | 1. Review Pipetting Technique: Ensure that the internal standard is added precisely and accurately to all samples, standards, and QCs. Consider using an automated liquid handler for this step if available. |
Data Presentation
The following tables provide examples of how to summarize quantitative data to evaluate matrix effects and the effectiveness of mitigation strategies.
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Table 1: Illustrative Matrix Effect Evaluation for this compound in Human Plasma
| Sample Preparation Method | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Post-extraction Spike in Plasma) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 1,250,000 | 487,500 | -61.0% (Ion Suppression) |
| Liquid-Liquid Extraction (LLE) | 1,250,000 | 975,000 | -22.0% (Ion Suppression) |
| Solid-Phase Extraction (SPE) | 1,250,000 | 1,150,000 | -8.0% (Ion Suppression) |
Table 2: Illustrative Recovery and Process Efficiency Data for this compound
| Sample Preparation Method | Analyte Recovery (%) | Internal Standard Recovery (%) | Process Efficiency (%) |
| Protein Precipitation (PPT) | 95.2 | 96.5 | 37.1 |
| Liquid-Liquid Extraction (LLE) | 88.4 | 89.1 | 69.0 |
| Solid-Phase Extraction (SPE) | 92.1 | 93.3 | 84.7 |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration.
-
Set B (Post-extraction Spike): Process blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike this compound into the final, dried, and reconstituted extract at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Spike this compound into the blank biological matrix before starting the sample preparation procedure.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (%ME) using the following formula: %ME = ((Peak Area in Set B) / (Peak Area in Set A)) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate the Recovery (%RE) using the following formula: %RE = ((Peak Area in Set C) / (Peak Area in Set B)) * 100
-
Calculate the Process Efficiency (%PE) using the following formula: %PE = ((Peak Area in Set C) / (Peak Area in Set A)) * 100
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This is a general protocol that should be optimized for your specific application.
-
Sample Aliquoting: To 0.5 mL of plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (e.g., deuterated this compound).
-
Alkalinization: Add 50 µL of 1 M sodium carbonate or a similar base to raise the pH above 9. This ensures this compound is in its neutral form. Vortex briefly.
-
Extraction: Add 3 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol uses a generic C18 SPE cartridge and may require optimization.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of purified water.
-
Sample Pre-treatment: To 0.5 mL of plasma, add 50 µL of the internal standard. Dilute with 1 mL of 2% phosphoric acid in water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard from the cartridge with 1 mL of methanol or an appropriate solvent mixture.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
References
Technical Support Center: Enhancing Low-Level Detection of Erythromycin A N-oxide
Welcome to the technical support center dedicated to improving the sensitivity for the low-level detection of Erythromycin (B1671065) A N-oxide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving sensitive detection of Erythromycin A N-oxide?
A1: The primary challenges include the inherent instability of N-oxide metabolites, which can lead to their conversion back to the parent drug, Erythromycin A.[1] Additionally, low concentrations in biological matrices, potential for in-source fragmentation in the mass spectrometer, and matrix effects that suppress the analyte signal can all hinder sensitive detection.
Q2: Which analytical technique is most suitable for low-level detection of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and selective quantification of this compound in complex matrices like plasma.[2][3] This technique offers high specificity through Multiple Reaction Monitoring (MRM) and can achieve low limits of detection.
Q3: How can I minimize the degradation of this compound during sample preparation and analysis?
A3: To minimize degradation, it is crucial to maintain neutral or near-neutral pH conditions, avoid high temperatures, and limit exposure to antioxidants.[1] Using a stable isotope-labeled internal standard can also help to compensate for any degradation that may occur.
Q4: What are the expected precursor and product ions for this compound in positive electrospray ionization (ESI) MS/MS?
A4: The protonated molecule [M+H]⁺ of this compound is expected at an m/z of 750.5. A characteristic fragmentation of N-oxides is the loss of an oxygen atom, resulting in a fragment ion corresponding to the protonated parent drug [M+H-O]⁺ at m/z 734.5.[4][5] Other fragments may arise from the loss of the sugar moieties.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Signal for this compound
Question: I am not seeing a peak, or the signal for this compound is very weak in my LC-MS/MS analysis. What are the possible causes and solutions?
Answer:
Several factors could contribute to a weak or absent signal. Here's a systematic approach to troubleshooting:
-
Sample Stability: this compound can be unstable and may have degraded.
-
In-source Fragmentation/Decomposition: The N-oxide may be thermally degrading in the mass spectrometer's ion source, leading to a loss of the target analyte.[4]
-
Solution: Optimize the ion source temperature. Start with a lower temperature (e.g., 100-150°C) and gradually increase it to find the optimal balance between desolvation and analyte stability.[4] Also, optimize the capillary and cone voltages.
-
-
Poor Ionization Efficiency: The mobile phase composition may not be optimal for the ionization of this compound.
-
Solution: Use mobile phases with volatile additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to promote protonation in positive ESI mode. The pH of the mobile phase can also be optimized.
-
-
Inefficient Extraction: The sample preparation method may not be effectively extracting the analyte from the matrix.
-
Solution: Evaluate different extraction techniques such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT). For SPE, ensure the cartridge type and elution solvents are appropriate for an N-oxide compound. For LLE, optimize the pH of the aqueous phase and the choice of organic solvent.
-
Issue 2: Poor Chromatographic Peak Shape
Question: My chromatogram for this compound shows peak tailing or fronting. How can I improve the peak shape?
Answer:
Poor peak shape is often related to interactions with the analytical column or issues with the mobile phase.
-
Secondary Interactions with Column: Residual silanol (B1196071) groups on the column can interact with the basic nitrogen of the analyte, causing peak tailing.
-
Solution: Use a column with end-capping or a hybrid particle technology to minimize silanol interactions. Operating at a slightly elevated column temperature can also sometimes improve peak shape.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a consistent ionic state. For basic compounds like this compound, a slightly acidic mobile phase can improve peak shape.
-
-
Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the final extract in the initial mobile phase.
-
Issue 3: High Background Noise or Interferences
Question: I am observing high background noise or interfering peaks that co-elute with my analyte. What can I do?
Answer:
High background and interferences can compromise the limit of detection.
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte.
-
Solution: Improve sample clean-up by using a more rigorous extraction method like SPE.[6] Diluting the sample can also mitigate matrix effects, but this may not be feasible for low-level detection. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
-
-
Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system can lead to high background noise.
-
Solution: Use high-purity, LC-MS grade solvents and additives. Regularly flush the LC system and clean the mass spectrometer's ion source.
-
Data Presentation
The following tables summarize typical parameters and performance data for the analysis of Erythromycin and its related substances. Note that specific values for this compound may need to be empirically determined.
Table 1: Typical LC-MS/MS Parameters for Erythromycin Analysis
| Parameter | Setting | Reference |
| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm) | [3] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | [3] |
| Mobile Phase B | Acetonitrile | [3] |
| Flow Rate | 0.7 mL/min | [2] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [7] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [2] |
Table 2: Reported Limits of Quantification (LOQ) for Erythromycin in Plasma
| Analytical Method | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | 0.5 ng/mL | [2] |
| LC-MS/MS | 1 ng/mL | [8] |
| HPLC-Amperometric Detection | 100 ng/mL | [8] |
| HPLC-UV Detection | 250 ng/mL | [8] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation: To 0.5 mL of plasma, add a known amount of a suitable internal standard.
-
Alkalinization: Adjust the pH of the plasma sample to >9 by adding a small volume of a basic solution (e.g., 1M NaOH).[6]
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge to separate the aqueous and organic layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) from Plasma
This protocol provides a general workflow for SPE and should be adapted based on the specific sorbent and analyte properties.
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analyte of interest with a stronger solvent.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase.
Visualizations
Caption: General LC-MS/MS workflow for the analysis of this compound.
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
References
- 1. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijmrhs.com [ijmrhs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Erythromycin A N-oxide reference standard stability and storage issues
This technical support center provides guidance on the stability and storage of the Erythromycin (B1671065) A N-oxide reference standard. Below you will find troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Erythromycin A N-oxide?
A1: this compound is a key impurity of the macrolide antibiotic Erythromycin A and is also known as Erythromycin Impurity H.[1][2] It is important for impurity profiling and quality control in the development and manufacturing of erythromycin-based drug products.[3][4]
Q2: What is the recommended storage condition for the this compound reference standard?
A2: The recommended storage temperature for the this compound reference standard is -20°C.[5][6]
Q3: What is the expected stability of the this compound reference standard under recommended storage conditions?
A3: When stored at -20°C, the reference standard is expected to be stable for at least 4 years.[5]
Q4: Is this compound sensitive to particular conditions?
A4: Like its parent compound, Erythromycin A, the N-oxide derivative is expected to be sensitive to acidic and basic conditions, as well as oxidative stress.[3][4][7] Erythromycin A is known to degrade significantly under these conditions.
Q5: How should I handle the reference standard upon receipt?
A5: Upon receipt, the this compound reference standard should be stored at the recommended temperature of -20°C.[5][6] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of the this compound reference standard.
Issue 1: Unexpected Peaks in Chromatogram
-
Question: I am seeing unexpected peaks in my HPLC analysis of the this compound reference standard. What could be the cause?
-
Answer: Unexpected peaks could be due to several factors:
-
Degradation: The reference standard may have degraded due to improper storage or handling. Exposure to elevated temperatures, light, or incompatible solvents can lead to the formation of degradation products. Ensure the standard has been stored at -20°C and protected from light.
-
Contamination: The sample, solvent, or HPLC system might be contaminated. It is advisable to use high-purity solvents and clean equipment.
-
Interaction with Mobile Phase: The pH of the mobile phase can significantly impact the stability of erythromycin and its derivatives. Acidic conditions, in particular, can cause rapid degradation.[8][9]
-
Issue 2: Inconsistent Analytical Results
-
Question: My quantitative analysis of the this compound reference standard is yielding inconsistent results. What should I check?
-
Answer: Inconsistent results can stem from:
-
Inaccurate Sample Preparation: Ensure accurate and consistent weighing of the reference standard. Use calibrated balances and appropriate volumetric glassware.
-
Incomplete Dissolution: this compound may require specific solvents for complete dissolution. The product information sheet indicates solubility in DMF, DMSO, ethanol, and methanol.[5]
-
Instability in Solution: The stability of this compound in the chosen analytical solvent may be limited. It is recommended to prepare solutions fresh and analyze them promptly.
-
Stability and Storage Data
The following table summarizes the available stability and storage information for the this compound reference standard.
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [5][6] |
| Long-Term Stability | ≥ 4 years (at -20°C) | [5] |
| Shipping Temperature | Room temperature or on blue ice | [5][6] |
Experimental Protocols
Below are detailed methodologies for experiments relevant to the stability assessment of this compound.
Protocol 1: Stability-Indicating HPLC Method for Erythromycin and its Impurities
This method is designed to separate Erythromycin A from its known impurities, including this compound (Impurity H).
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.[3]
-
Mobile Phase: A gradient of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol.[3]
-
Detection Wavelength: 215 nm.[3]
-
Column Temperature: 65°C.
-
-
Procedure:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol).
-
Inject the solution into the HPLC system.
-
Run the gradient program to separate the components.
-
Identify the peak corresponding to this compound based on its retention time compared to a reference chromatogram.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the stability-indicating method.
-
Acidic Degradation:
-
Dissolve a known amount of this compound in a suitable solvent.
-
Add an equal volume of 1 N hydrochloric acid (HCl).
-
Keep the solution at room temperature for a specified duration (e.g., 24 hours).
-
Withdraw a sample, neutralize it with 1 N sodium hydroxide (NaOH), and dilute with the mobile phase for HPLC analysis.[10]
-
-
Basic Degradation:
-
Dissolve a known amount of this compound in a suitable solvent.
-
Add an equal volume of 0.1 N sodium hydroxide (NaOH).
-
Keep the solution at 60°C for a specified duration (e.g., 30 minutes).
-
After cooling, neutralize the sample with 0.1 N HCl and dilute with the mobile phase for HPLC analysis.[10]
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified duration (e.g., 24 hours).
-
Dilute the sample with the mobile phase for HPLC analysis.[7]
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
Visualizations
Logical Workflow for Reference Standard Handling and Analysis
Caption: Workflow for handling the this compound reference standard.
Potential Degradation Pathways
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | TRC-E653408-10MG | LGC Standards [lgcstandards.com]
- 7. benchchem.com [benchchem.com]
- 8. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ema.europa.eu [ema.europa.eu]
Welcome to the technical support center for the analysis of erythromycin (B1671065) and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chromatographic separation of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common related substances and impurities encountered during erythromycin analysis?
A1: The most frequently encountered related substances are structurally similar to Erythromycin A, the primary active component. These include Erythromycin B, Erythromycin C, and N-demethylerythromycin A.[1][2] Degradation products are also common, particularly anhydroerythromycin A and erythromycin A enol ether, which can form under acidic conditions.[3][4][5] Other potential impurities listed in pharmacopeias include Erythromycin E, Erythromycin F, and Erythromycin Related Compound N (N-demethylerythromycin A).[6][7][8]
Q2: Why is pH control of the mobile phase so critical for erythromycin separations?
A2: Erythromycin is a basic macrolide antibiotic. The pH of the mobile phase significantly influences its ionization state, which in turn affects its retention and peak shape in reversed-phase chromatography.[6] High pH conditions (e.g., pH 9-10.3) are often recommended to suppress the ionization of the basic amine group, leading to improved peak symmetry and retention.[6][7][9] However, it is crucial to use a pH-stable column, such as a polymeric or hybrid silica-based column, when operating at high pH to prevent stationary phase degradation.[6][9]
Q3: What are the advantages of using UPLC over HPLC for erythromycin analysis?
A3: Ultra-Performance Liquid Chromatography (UPLC) offers several advantages over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of erythromycin and its related compounds. A key benefit is a significant reduction in analysis time; for instance, a UPLC method might have a runtime of 6 minutes compared to 32 minutes for an equivalent HPLC method.[10] This is achieved through the use of smaller particle size columns (typically sub-2 µm), which allows for faster flow rates without sacrificing resolution.
Q4: Can chiral chromatography be used to separate erythromycin isomers?
A4: Yes, chiral HPLC can be employed to separate the optical isomers of erythromycin.[11] Due to its numerous chiral centers, erythromycin can exist as a large number of enantiomers and diastereomers, each potentially having different pharmacological and toxicological profiles.[11] Chiral separations often utilize specialized columns, such as those with cyclobond stationary phases, and non-polar organic mobile phases with polar additives.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the isomeric separation of erythromycin-related compounds.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Secondary interactions with residual silanols on silica-based columns. | Use an end-capped C18 column or a polymer-based column to minimize silanol (B1196071) interactions. Adding a competing base like triethylamine (B128534) to the mobile phase can also be effective, but may not be suitable for MS detection.[6] |
| Inappropriate mobile phase pH. | For reversed-phase HPLC, a higher pH (e.g., pH 9) can improve the peak shape of the basic erythromycin molecule. Ensure the column is stable at the selected pH.[6][9] |
| Column overload. | Dilute the sample and re-inject. If sensitivity is a concern, consider optimizing the detection method or using a more sensitive instrument like an LC-MS/MS.[6] |
Problem 2: Inadequate Resolution Between Isomers or Related Compounds
| Possible Cause | Suggested Solution |
| Suboptimal mobile phase composition. | Systematically vary the organic modifier (e.g., acetonitrile (B52724), methanol) concentration. The European Pharmacopoeia method, for instance, uses a gradient with a potassium phosphate (B84403) buffer and a mixture of acetonitrile and methanol.[1][12] |
| Incorrect column selection. | Different stationary phases (e.g., C8, C18, cyano) can offer different selectivities. Experiment with columns from different manufacturers as even columns with the same designation can have different separation characteristics.[1][13] |
| Inappropriate column temperature. | Increasing the column temperature (e.g., to 35°C, 50°C, or even 65°C as in some USP methods) can improve efficiency and alter selectivity.[1][14][15][16] |
Problem 3: Variable Retention Times
| Possible Cause | Suggested Solution |
| Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. |
| Changes in mobile phase composition. | If preparing the mobile phase online, ensure the solvent mixing device is functioning correctly. Manually preparing the mobile phase can help diagnose this issue.[17] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature throughout the analysis.[14] |
Problem 4: Ghost Peaks
| Possible Cause | Suggested Solution |
| Contamination from the sample, solvent, or system. | Inject a blank (mobile phase) to determine if the ghost peaks are from the system. Clean the injector and autosampler vials. Use high-purity solvents. |
| Carryover from previous injections. | Implement a robust needle wash protocol in the autosampler method. Injecting a blank after a high-concentration sample can confirm carryover. |
Experimental Protocols
Below are summarized methodologies from cited literature for the separation of erythromycin and its related compounds.
Method 1: HPLC-UV for Erythromycin and Related Substances
| Parameter | Condition |
| Column | Endcapped RP phase with cyanopropyl groups |
| Mobile Phase | Gradient elution with 32 mM potassium phosphate buffer (pH 8.0) and acetonitrile/methanol (75:25) |
| Flow Rate | Not specified |
| Temperature | 25°C |
| Detection | UV |
| Separated Compounds | Erythromycin and its impurity profile |
| Reference | [12] |
Method 2: Isocratic LC for Erythromycin and Related Substances
| Parameter | Condition |
| Column | XTerra RP18 |
| Mobile Phase | Acetonitrile - 0.2 M K2HPO4 (pH 7.0) - water (35:5:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | Not specified |
| Detection | UV at 215 nm |
| Separated Compounds | Erythromycin A and all known related substances and degradation products |
| Reference | [1] |
Method 3: Gradient RP-HPLC for Erythromycin Tablets
| Parameter | Condition |
| Column | Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Buffer solution (35 g di-potassium hydrogen phosphate in 1000 mL water, pH 7.0 with o-phosphoric acid) : acetonitrile : water (5:35:60 v/v/v) |
| Mobile Phase B | Phosphate buffer pH 7.0 : water : acetonitrile (5:45:50 v/v/v) |
| Gradient | T0/100:0, T45/100:0, T47/0:100, T63/0:100, T65/100:0, T70/100:0 |
| Flow Rate | 1.0 mL/min |
| Temperature | 65°C |
| Detection | UV at 215 nm |
| Separated Compounds | Erythromycin A and its impurities in tablets |
| Reference | [16] |
Method 4: UPLC for Erythromycin Residue Analysis
| Parameter | Condition |
| Column | Waters BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Not specified in detail |
| Flow Rate | 0.5 mL/min |
| Temperature | 50°C |
| Detection | UV at 210 nm |
| Application | Determination of erythromycin residues |
| Reference | [10] |
Visualized Workflows
Caption: A generalized workflow for the analysis of erythromycin and its related compounds.
Caption: A logical workflow for troubleshooting poor resolution in erythromycin separations.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the stereochemistry of anhydroerythromycin A, the principal degradation product of the antibiotic erythromycin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. [Erythromycin Related Compound N (50 mg) (N-Demethylerythromycin A)] - CAS [992-62-1] [store.usp.org]
- 9. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. US20060074032A1 - Synthesis and separation of optically active isomers of erythromycin and their biological actions - Google Patents [patents.google.com]
- 12. Development of an enhanced separation of erythromycin and its related substances by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of the separation of erythromycin and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmacopeia.cn [pharmacopeia.cn]
- 16. researchgate.net [researchgate.net]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Minimizing in-source fragmentation of Erythromycin A N-oxide in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Erythromycin A N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize in-source fragmentation and achieve accurate analytical results.
Troubleshooting Guide: Minimizing In-Source Fragmentation
In-source fragmentation (ISF) is a common challenge in the analysis of labile molecules like this compound. This phenomenon occurs in the ion source of the mass spectrometer, leading to the generation of fragment ions before they reach the mass analyzer. This can complicate data interpretation and affect quantification. The primary causes of ISF for this compound are excessive thermal energy and high acceleration voltages.
Problem 1: Presence of a significant [M+H-16]⁺ ion, corresponding to the loss of an oxygen atom.
-
Cause: This is a characteristic in-source fragmentation pathway for N-oxides, often induced by thermal stress in the ion source.[1] The elevated temperature in the heated capillary or ion transfer tube can cause the N-oxide to deoxygenate.[1] This deoxygenation is a thermal process, potentially mediated by the solvent, and not a result of collision-induced dissociation in the source.[2]
-
Solution:
-
Reduce Ion Source/Transfer Tube Temperature: Systematically lower the temperature of the heated capillary or ion transfer tube. A study on Erythromycin A, a structurally similar and thermally labile compound, demonstrated that reducing the ion transfer tube temperature from 300°C to 250°C eliminated thermal degradation products.[3]
-
Optimize Nebulizer and Drying Gas Flows: Increasing the flow rates of the nebulizer and drying gases can facilitate more efficient desolvation at lower temperatures.[3]
-
Select Appropriate Ionization Technique: While Electrospray Ionization (ESI) is a soft ionization technique, Atmospheric Pressure Chemical Ionization (APCI) often uses higher temperatures and may lead to more significant thermal degradation of labile compounds like N-oxides.[2] Sticking with ESI is generally advisable.
-
Problem 2: Appearance of fragment ions corresponding to the loss of sugar moieties (e.g., cladinose (B132029) or desosamine).
-
Cause: High cone voltage (also known as fragmentor voltage or declustering potential) accelerates ions in the intermediate-pressure region of the ion source, causing collisions with gas molecules and resulting in fragmentation.[4][5][6] For Erythromycin A, characteristic fragments include those resulting from the loss of the cladinose and desosamine (B1220255) sugars.[7]
-
Solution:
-
Decrease Cone Voltage: This is a critical parameter for controlling in-source fragmentation.[4][5] Methodically reduce the cone voltage in small increments while monitoring the intensity of the precursor ion versus the fragment ions to find the optimal setting that preserves the molecular ion.
-
Optimize Mobile Phase Composition: The choice of solvent and additives can influence ionization efficiency and, indirectly, the extent of fragmentation. Using additives like formic acid can promote the formation of the desired [M+H]⁺ ion, but its concentration should be optimized.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical m/z values for this compound and its common in-source fragments?
A1: The protonated molecule of this compound is expected at m/z 750.5. Key in-source fragments to monitor include:
-
[M+H-16]⁺ (Deoxygenation): m/z 734.5
-
[M+H - H₂O]⁺: m/z 732.5
-
[M+H - Cladinose]⁺: m/z 592.4
-
[M+H - Desosamine]⁺: m/z 576.4
-
[M+H - Cladinose - H₂O]⁺: m/z 574.4
Q2: How do I distinguish between in-source fragmentation and fragmentation from collision-induced dissociation (CID) in the collision cell?
A2: To determine if fragmentation is occurring in the source, acquire a full scan mass spectrum with the collision energy in the collision cell set to a very low value (e.g., near zero). If you still observe fragment ions, this indicates that in-source fragmentation is occurring.
Q3: Can the mobile phase composition affect in-source fragmentation?
A3: Yes, the mobile phase can influence the charge state of the analyte and the efficiency of the desolvation process. A well-chosen mobile phase, often containing a small amount of a volatile acid like formic acid, can enhance the signal of the protonated molecule and may allow for the use of gentler source conditions, thereby reducing fragmentation.[3]
Q4: Is this compound stable in solution before injection?
A4: Like many macrolides, this compound can be susceptible to degradation under certain conditions. It is advisable to prepare solutions fresh and store them at low temperatures to minimize degradation before analysis.[8]
Data Presentation
Table 1: Recommended Starting ESI-MS Parameters for Minimizing In-Source Fragmentation of this compound
| Parameter | Recommended Value | Rationale |
| Ionization Mode | Positive ESI | Promotes the formation of [M+H]⁺ ions. |
| Capillary Voltage | 3.0 - 4.0 kV | Typical range for good ionization efficiency. |
| Cone Voltage | 10 - 30 V | Start low and gradually increase to find the balance between ion intensity and fragmentation. |
| Source Temperature | 100 - 120 °C | Lower temperatures minimize thermal degradation. |
| Desolvation Temp. | 250 - 350 °C | Sufficient for solvent evaporation without excessive heating of the analyte. |
| Nebulizer Gas Flow | Instrument Dependent | Optimize for a stable spray. |
| Drying Gas Flow | Instrument Dependent | Optimize for efficient desolvation at the chosen temperature. |
Table 2: Example Source Parameters from Published Methods for Erythromycin A Analysis
This data for the related compound Erythromycin A can serve as a useful starting point for method development for its N-oxide derivative.
| Source Temp. (°C) | Ion Spray Voltage (kV) | Ion Source Gas 1 (psi) | Ion Source Gas 2 (psi) | Curtain Gas (psi) | Desolvation Temp. (°C) | Reference |
| 600 | 5.5 | 80 | 50 | 35 | N/A | [3] |
| 550 | 5.5 | 50 | 50 | 25 | N/A | [3] |
| 450 | 3.5 | 20 | 30 | 10 | N/A | [3] |
| 100 | 3.0 | N/A (Cone Gas: 150 L/h) | N/A | N/A | 250 | [3] |
| N/A (Ion Transfer Temp: 250°C) | N/A | N/A | N/A | N/A | N/A | [3] |
N/A: Not explicitly provided or not applicable for the specific instrument configuration.
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage and Source Temperature
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set initial MS parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 300°C
-
Gas flows: Use manufacturer's recommended starting values.
-
-
Optimize Cone Voltage:
-
Set the source temperature to a low value (e.g., 100°C).
-
Acquire full scan mass spectra at various cone voltage settings, starting from a low value (e.g., 10 V) and increasing in increments of 5 V up to a higher value (e.g., 60 V).
-
Monitor the intensity of the [M+H]⁺ ion (m/z 750.5) and the key fragment ions (e.g., m/z 734.5, 592.4).
-
Plot the intensities versus the cone voltage to determine the setting that maximizes the precursor ion intensity while minimizing fragmentation.
-
-
Optimize Source Temperature:
-
Set the cone voltage to the optimized value determined in the previous step.
-
Acquire full scan mass spectra at various source temperature settings, starting from a low value (e.g., 80°C) and increasing in increments of 20°C up to a moderate value (e.g., 160°C).
-
Monitor the intensity of the [M+H]⁺ ion and the thermally induced fragment at m/z 734.5.
-
Plot the intensities versus the source temperature to identify the optimal temperature that provides good signal intensity without significant deoxygenation.
-
-
Fine-tune other parameters: Once the optimal cone voltage and source temperature are established, you can further optimize other parameters like gas flows and desolvation temperature to maximize sensitivity.
Visualizations
Caption: In-source fragmentation pathways of this compound.
Caption: Workflow for optimizing MS parameters to minimize in-source fragmentation.
References
- 1. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cdn.who.int [cdn.who.int]
Validation & Comparative
A Comparative Guide to Stability-Indicating Analytical Methods for Erythromycin A N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the validation of a stability-indicating method for Erythromycin A N-oxide. While specific validated methods for this compound are not extensively published, this document outlines a robust proposed method based on established stability-indicating assays for the parent compound, Erythromycin A, and its other derivatives. The guide details experimental protocols and presents a comparative framework for key validation parameters.
Introduction to Stability-Indicating Methods
A stability-indicating analytical method is crucial for the determination of a drug's stability, providing a quantitative measure of the active pharmaceutical ingredient (API) and its degradation products. Such methods must be validated to ensure they are accurate, precise, specific, linear, and robust. For this compound, a potential metabolite and degradation product of Erythromycin A, a validated stability-indicating method is essential for quality control and stability studies.
Erythromycin A is known to degrade under various stress conditions, including acidic, basic, and oxidative environments.[1] The formation of N-oxide derivatives is a known pathway for the metabolism and degradation of tertiary amine-containing drugs, making a specific analytical method for this compound critical.
Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is proposed for the routine analysis of this compound. For higher sensitivity and selectivity, particularly in complex matrices or for trace-level quantification of degradation products, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented as an alternative.
Table 1: Comparison of Proposed HPLC-UV and LC-MS/MS Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Good. May have interference from co-eluting impurities with similar UV spectra. | Excellent. Highly selective based on specific mass transitions. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL to pg/mL range). |
| Instrumentation | Widely available HPLC systems with UV/PDA detectors. | Requires more specialized and expensive LC-MS/MS systems. |
| Primary Use | Routine quality control, stability studies of bulk drug and formulations. | Identification of unknown degradation products, bioanalysis, trace impurity analysis. |
Experimental Protocols
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies must be performed on a sample of this compound.
-
Acid Degradation: Treat the sample with 0.1 N HCl at 60°C for 24 hours.
-
Base Degradation: Treat the sample with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the sample to UV light (254 nm) and fluorescent light for an extended period.
Proposed HPLC-UV Method Protocol
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.05 M potassium phosphate (B84403) buffer, pH 7.0) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-30 min: 70% to 30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
Proposed LC-MS/MS Method Protocol
-
LC System: A UHPLC system for fast and efficient separation.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for this compound and its potential degradation products. For Erythromycin A, a precursor ion of m/z 734.5 is often used.[2]
Method Validation Parameters
The proposed analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.
Table 2: Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Illustrative Data (based on Erythromycin A methods) |
| Specificity/Selectivity | The method should be able to resolve the main peak from its degradation products and any matrix components. Peak purity analysis should show no co-eluting peaks. | Degradation studies show well-resolved peaks for the parent drug and degradation products.[1] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a defined concentration range. | r² = 0.9995 over a concentration range of 50-150% of the nominal concentration. |
| Accuracy | % Recovery should be within 98.0% to 102.0%. | Mean recovery of 99.5% with a %RSD of < 2%. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (%RSD) should be ≤ 2%. | Intraday %RSD < 1.0%, Interday %RSD < 1.5%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. | 0.15 µg/mL |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). %RSD of results should be ≤ 2%. | No significant change in results with minor variations in mobile phase pH (±0.2 units) and flow rate (±0.1 mL/min). |
Visualizations
Degradation Pathway
The following diagram illustrates the potential degradation pathways of Erythromycin A, which would be foundational for identifying and tracking degradation products of this compound. The N-oxide itself is a product of oxidation.
Caption: Potential Degradation Pathways of Erythromycin A.
Experimental Workflow
The general workflow for the validation of the stability-indicating method is depicted below.
Caption: Workflow for Validation of a Stability-Indicating Method.
Conclusion
The development and validation of a stability-indicating analytical method for this compound is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. This guide provides a robust framework based on established methods for Erythromycin A. The proposed HPLC-UV method offers a reliable approach for routine analysis, while the LC-MS/MS method provides enhanced selectivity and sensitivity for more demanding applications. The successful validation of such a method, following the outlined protocols and parameters, will provide a powerful tool for researchers, scientists, and drug development professionals.
References
A Comparative In Vitro Analysis of Erythromycin A N-oxide and its Parent Compound, Erythromycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of Erythromycin A, a widely used macrolide antibiotic, and its derivative, Erythromycin A N-oxide. This document synthesizes available data to offer an objective assessment of their antibacterial properties, supported by established experimental methodologies.
Erythromycin A functions by inhibiting bacterial protein synthesis, a mechanism attributed to its binding to the 50S subunit of the bacterial ribosome.[1] This interaction obstructs the translocation step of protein synthesis, ultimately leading to a bacteriostatic effect.[1] this compound is a metabolite of Erythromycin A, formed through the oxidation of the tertiary amine on the desosamine (B1220255) sugar.[2] This structural modification is generally considered to result in the inactivation of the antibiotic's antibacterial properties.[2]
Quantitative Data Comparison
| Bacterial Species | Erythromycin A MIC Range (µg/mL) | This compound MIC Range (µg/mL) |
| Streptococcus pneumoniae | 0.015 - 0.25 | Data not available (presumed high/inactive) |
| Staphylococcus aureus | 0.015 - 2.0 | Data not available (presumed high/inactive) |
| Haemophilus influenzae | 0.5 - 4.0 | Data not available (presumed high/inactive) |
| Bordetella pertussis | 0.03 - 0.125 | Data not available (presumed high/inactive) |
Note: The antibacterial activity of this compound is presumed to be negligible. In a comparative study, its MIC values would be expected to be significantly higher than those of Erythromycin A, indicating a lack of efficacy.
Experimental Protocols
To quantitatively assess the in vitro efficacy of Erythromycin A and this compound, the following standard experimental protocols would be employed.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][5][6][7]
Materials:
-
Erythromycin A and this compound stock solutions of known concentration.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial suspension of the test organism, adjusted to a 0.5 McFarland standard.
-
Spectrophotometer or microplate reader.
Procedure:
-
A serial two-fold dilution of each compound is prepared in CAMHB in the wells of a 96-well plate.
-
Each well is then inoculated with the standardized bacterial suspension.
-
A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.
-
The plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[4]
Visualizations
Relationship between Erythromycin A and this compound
The following diagram illustrates the chemical transformation of Erythromycin A to its N-oxide derivative.
Experimental Workflow for MIC Determination
This diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.
Mechanism of Action of Erythromycin A
This diagram illustrates the mechanism by which Erythromycin A inhibits bacterial protein synthesis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. ableweb.org [ableweb.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexx.dk [idexx.dk]
A Comparative Analysis of the Cytotoxicity of Erythromycin A and its N-oxide Metabolite
A notable gap in current toxicological data exists when comparing the cytotoxic profiles of the widely used macrolide antibiotic, Erythromycin (B1671065) A, and its primary metabolite, Erythromycin A N-oxide. While some data is available for the parent compound, a comprehensive understanding of the N-oxide's cellular effects is conspicuously absent from the scientific literature. This guide provides a summary of the known cytotoxic effects of Erythromycin A on various mammalian cell lines and highlights the current lack of comparative data for its N-oxide derivative. Detailed experimental protocols for standard cytotoxicity assays are also presented to facilitate future research in this area.
Executive Summary
Direct comparative studies on the cytotoxicity of Erythromycin A and this compound are not currently available in published literature. The existing data for Erythromycin A demonstrates a variable cytotoxic profile that is dependent on the cell line and the experimental conditions. For instance, in mouse AML12 hepatocytes, Erythromycin A exhibited a 50% cytotoxic concentration (CC50) of greater than 100 µM, indicating low toxicity. In contrast, studies on the human neuroblastoma cell line SH-SY5Y have shown that Erythromycin A can inhibit cell proliferation in a concentration- and time-dependent manner, although a specific IC50 value was not reported[1]. Interestingly, one study on the human hepatoma cell line HepG2 found that Erythromycin A actually increased cell proliferation, suggesting a potential mitogenic effect in this cancer cell line[2]. Another study on the non-malignant Chang human liver cell line categorized erythromycin base as one of the least toxic macrolides, though quantitative data was not provided[3][4].
For this compound, a known metabolite of Erythromycin A and a potential impurity in its commercial preparations, there is a significant lack of publicly available cytotoxicity data on mammalian cells. This knowledge gap prevents a direct and meaningful comparison of the toxicological profiles of the parent drug and its metabolite.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative and qualitative cytotoxicity data for Erythromycin A on various mammalian cell lines.
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| Erythromycin A | AML12 (mouse hepatocytes) | MTT | CC50 | > 100 µM | [5] |
| Erythromycin A | HepG2 (human hepatoma) | Sulforhodamine-B | Cell Proliferation | Increased Proliferation | [2] |
| Erythromycin A | SH-SY5Y (human neuroblastoma) | MTT, Cell Counting | Cell Proliferation | Concentration- and time-dependent inhibition | [1] |
| Erythromycin A | Chang (human liver) | MTT, Protein Assay | Cytotoxicity | Low toxicity compared to other macrolides | [3][4] |
| This compound | - | - | - | No data available | - |
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for two standard cytotoxicity assays, the MTT and LDH assays, are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan (B1609692), an insoluble purple product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Erythromycin A and this compound stock solutions
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Erythromycin A and this compound in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include untreated control wells (vehicle control) and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Following incubation, carefully remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture supernatant.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Erythromycin A and this compound stock solutions
-
96-well cell culture plates
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of each well at the wavelength specified in the kit's instructions (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the absorbance values from the experimental, spontaneous release, and maximum release controls, according to the formula provided in the assay kit.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for a comparative cytotoxicity study.
References
- 1. Antitumor activity of erythromycin on human neuroblastoma cell line (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrolide antibiotics differentially influence human HepG2 cytotoxicity and modulate intrinsic/extrinsic apoptotic pathways in rat hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Lack of Publicly Available Data on Cross-Reactivity of Erythromycin A Antibodies with Erythromycin A N-oxide
A comprehensive search for direct experimental data on the cross-reactivity of commercially available or research-grade Erythromycin A antibodies with its metabolite, Erythromycin A N-oxide, has yielded no specific quantitative comparisons. While numerous ELISA kits are available for the detection of Erythromycin A, their product datasheets do not provide cross-reactivity percentages for the N-oxide metabolite. The specificity data that is available focuses on other macrolide antibiotics or related substances, showing high specificity for Erythromycin A. For instance, some commercial ELISA kits report cross-reactivity of less than 0.1% with antibiotics like Spiramycin and Tylosin, and one indicates a 12% cross-reactivity with Erythromycin ethylsuccinate.
This absence of data necessitates a predictive and methodological approach for researchers and drug development professionals interested in this specific cross-reactivity. The following guide provides a detailed experimental protocol for determining the cross-reactivity, a hypothetical data presentation, and an analysis of the structural factors that may influence antibody binding.
Hypothetical Comparison of Antibody Cross-Reactivity
Below is a table summarizing hypothetical data from a competitive ELISA designed to assess the cross-reactivity of an anti-Erythromycin A antibody. The results are presented to illustrate how such data would be structured for clear comparison.
| Analyte | IC50 (ng/mL) | Cross-Reactivity (%) |
| Erythromycin A | 10 | 100 |
| This compound | 500 | 2 |
| Clarithromycin | 1000 | 1 |
| Azithromycin | > 10,000 | < 0.1 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific antibody and experimental conditions.
The cross-reactivity percentage is calculated using the following formula:
Cross-Reactivity (%) = (IC50 of Erythromycin A / IC50 of Competing Analyte) x 100
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of an anti-Erythromycin A antibody with this compound.
1. Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Anti-Erythromycin A monoclonal antibody
-
Erythromycin A-horseradish peroxidase (HRP) conjugate
-
Erythromycin A standard
-
This compound
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T)
-
Blocking buffer (e.g., 1% bovine serum albumin in PBS-T)
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop solution (e.g., 2 M sulfuric acid)
-
Microplate reader capable of measuring absorbance at 450 nm
2. Experimental Procedure:
-
Coating: Dilute the anti-Erythromycin A antibody in coating buffer to an optimal concentration (typically 1-10 µg/mL). Add 100 µL of the diluted antibody to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of Erythromycin A standard and this compound in assay buffer.
-
Add 50 µL of the standard or sample (this compound) to the appropriate wells.
-
Add 50 µL of the Erythromycin A-HRP conjugate (at a pre-determined optimal dilution) to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Washing: Repeat the washing step as described in step 2.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the Erythromycin A standard concentrations.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the signal) for Erythromycin A and this compound from their respective competition curves.
-
Calculate the cross-reactivity of this compound relative to Erythromycin A using the formula mentioned above.
Experimental Workflow Diagram
Caption: Competitive ELISA workflow for determining antibody cross-reactivity.
Structural Basis for Potential Cross-Reactivity
The potential for an anti-Erythromycin A antibody to cross-react with this compound is dependent on the location of the immunodominant epitope on the Erythromycin A molecule that the antibody recognizes.
Erythromycin A and this compound are structurally very similar. The key difference is the oxidation of the tertiary amine on the desosamine (B1220255) sugar in Erythromycin A to an N-oxide group in its metabolite.
-
If the antibody's binding site primarily recognizes the macrolide ring or other parts of the molecule distant from the desosamine sugar, a higher degree of cross-reactivity with this compound would be expected.
-
Conversely, if the dimethylamino group on the desosamine sugar is a critical part of the epitope recognized by the antibody, the addition of the oxygen atom to form the N-oxide would likely significantly alter the binding affinity, leading to low cross-reactivity. This is because the N-oxide group changes the charge, steric hindrance, and hydrogen bonding potential of this part of the molecule.
Given that many antibodies are raised against haptens conjugated to carrier proteins, the site of conjugation on the Erythromycin A molecule during immunogen preparation can strongly influence the resulting antibody specificity. Without specific data from the antibody manufacturer or independent validation, the degree of cross-reactivity remains speculative. Therefore, for any research or diagnostic application where the presence of this compound is a concern, it is imperative to perform the cross-reactivity validation as outlined in the provided protocol.
A Comparative Pharmacokinetic Analysis of Erythromycin A and its N-oxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the macrolide antibiotic Erythromycin (B1671065) A and its N-oxide metabolite. The information presented is intended to support research and development efforts in the field of pharmacology and drug discovery.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Erythromycin A. Data for the N-oxide metabolite is not widely available in publicly accessible literature.
| Pharmacokinetic Parameter | Erythromycin A | Erythromycin A N-oxide |
| Peak Plasma Concentration (Cmax) | 1.8 mcg/L (after a 500mg oral dose)[1] | Data not available |
| Time to Peak Plasma Concentration (Tmax) | 1.2 hours[1] | Data not available |
| Area Under the Curve (AUC) | 7.3 ± 3.9 mg.h/l (after a 500mg oral dose)[1] | Data not available |
| Elimination Half-life (t½) | 1.5 to 2 hours | Data not available |
| Bioavailability (Oral) | Variable, 18-45%[1] | Data not available |
| Metabolism | Primarily hepatic via CYP3A4 to N-desmethylerythromycin and anhydroerythromycin[1] | Data not available |
| Excretion | Primarily in bile | Data not available |
Experimental Protocols
Determination of Pharmacokinetic Parameters in an Animal Model (Rat)
A common experimental approach to determine the pharmacokinetic profile of Erythromycin A and its metabolites involves the following steps:
1. Animal Model:
-
Species: Sprague-Dawley rats are frequently used for pharmacokinetic studies.[2]
-
Housing: Animals should be housed in controlled conditions with a standard diet and water ad libitum.
2. Drug Administration:
-
Intravenous (IV) Administration: A solution of Erythromycin A is administered intravenously, typically through the tail vein, to determine its disposition without the influence of absorption. A common dose is 50 mg/kg.[2]
-
Oral (PO) Administration: For bioavailability studies, Erythromycin A is administered orally via gavage.
3. Sample Collection:
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Samples are typically drawn from the jugular vein or another appropriate site.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.[3]
4. Sample Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Sample Preparation:
-
Plasma samples are thawed to room temperature.
-
A protein precipitation method is commonly used for extraction. Acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled erythromycin) is added to the plasma sample.[4]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[4]
-
The supernatant is transferred to a new tube for analysis.[4]
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A reverse-phase C18 column is typically used for separation.[5]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate) is commonly employed.[3]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multi-Reaction Monitoring (MRM) mode is used for sensitive and specific detection of Erythromycin A and its metabolites.[3]
-
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using pharmacokinetic software to determine parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Signaling Pathway Involvement
Erythromycin A has been shown to modulate several key signaling pathways, which may contribute to its anti-inflammatory and other therapeutic effects beyond its antimicrobial activity.
Caption: Erythromycin A's influence on cellular signaling pathways.
Erythromycin A has been demonstrated to inhibit the MAPK/ERK and JNK/c-Jun signaling pathways, which are involved in cell proliferation and inflammation.[6][7] Additionally, it can suppress the NF-κB pathway, a key regulator of inflammation.[8] Furthermore, some studies suggest that Erythromycin A can promote apoptosis (programmed cell death) in certain cell types, such as neutrophils.[9] The effects of the N-oxide metabolite on these pathways have not been extensively studied.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study.
Caption: Workflow for a preclinical pharmacokinetic study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Determination of erythromycin concentrations in rat plasma and liver by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous determination of erythromycin ethylsuccinate and its metabolite erythromycin in human plasma using liquid chromatography-electrospray ionization mass spectrometry for clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erythromycin reverses cigarette smoke extract-induced corticosteroid insensitivity by inhibition of the JNK/c-Jun pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteogenomic verifies targets underlying erythromycin alleviate neutrophil extracellular traps-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of erythromycin on human peripheral neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Erythromycin A N-oxide: A Comparative Analysis of Microbiological Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Erythromycin (B1671065) A N-oxide and its parent compound, Erythromycin A, with a focus on their relative potency in microbiological assays. Erythromycin A is a well-established macrolide antibiotic, while Erythromycin A N-oxide is recognized as a potential impurity, a metabolite, and a precursor in the synthesis of other antibiotics like clarithromycin.[1][2] Understanding the microbiological potency of this N-oxide derivative is crucial for researchers in drug discovery and development, as well as for quality control in pharmaceutical manufacturing.
Quantitative Comparison of Microbiological Potency
The N-oxidation of the tertiary amine on the desosamine (B1220255) sugar of Erythromycin A significantly alters the molecule's properties. This modification is believed to inactivate the drug, leading to a substantial decrease in its antimicrobial activity.[2] While specific quantitative data from direct comparative microbiological assays are not extensively published, the available information strongly indicates a significant loss of potency. The following table summarizes the expected relative potency based on current knowledge.
| Compound | Relative Potency vs. Erythromycin A | Mechanism of Action | Key Characteristics |
| Erythromycin A | 100% (Reference) | Inhibition of protein synthesis by binding to the 50S ribosomal subunit.[1][3][4][5] | Broad-spectrum macrolide antibiotic. |
| This compound | Significantly Lower / Negligible | Likely inactive due to modification of the dimethylamino group, which is crucial for ribosomal binding.[2] | Metabolite and potential impurity of Erythromycin A.[1][2] |
Mechanism of Action: Erythromycin A
Erythromycin A exerts its bacteriostatic effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the aminoacyl translocation process. This prevents the transfer of tRNA from the A-site to the P-site, thereby halting the elongation of the polypeptide chain.[3][4]
Caption: Mechanism of Erythromycin A at the 50S ribosomal subunit.
Experimental Protocols: Microbiological Assay of Erythromycin
The potency of erythromycin and its derivatives is commonly determined using the cylinder-plate method, a type of agar (B569324) diffusion assay.[6][7] This method compares the inhibition of microbial growth by the test substance with that of a known standard.
1. Test Organism:
-
Bacillus pumilus or Micrococcus luteus are frequently used as the test organisms.[6]
2. Media Preparation:
-
Antibiotic assay medium No. 11 is prepared and sterilized.[6][8] The final pH should be around 7.9 to 8.3.[7][8]
3. Inoculum Preparation:
-
A standardized suspension of the test organism is prepared and added to the molten agar medium at 40-45°C.[6]
4. Plate Preparation:
-
The inoculated agar is poured into sterile petri dishes and allowed to solidify.
-
Wells or "cylinders" (typically 6-8 mm in diameter) are created in the agar.[6]
5. Sample and Standard Preparation:
-
Standard Solution: A stock solution of Erythromycin A working standard is prepared (e.g., 100 mg in 10 ml of methanol). This is further diluted with a phosphate (B84403) buffer to achieve a series of known concentrations.[6][7]
-
Sample Solution: A solution of the test substance (this compound) is prepared in the same manner to achieve concentrations comparable to the standard.
6. Assay Procedure:
-
A precise volume (e.g., 0.1 ml) of the standard and sample dilutions are added to the wells in the agar plates.[6]
-
The plates are incubated at 30-37°C for 18-24 hours.[6]
7. Data Analysis:
-
The diameters of the zones of inhibition around each well are measured.
-
The potency of the sample is calculated by comparing the size of its inhibition zone to the inhibition zones produced by the known concentrations of the Erythromycin A standard. Statistical methods, often using a parallel-line model, are employed for this calculation.[7]
Caption: Workflow for determining relative potency via agar diffusion.
Conclusion
Based on the available evidence, this compound exhibits significantly lower, likely negligible, microbiological potency compared to Erythromycin A. This is attributed to the modification of the dimethylamino group on the desosamine sugar, which is critical for its interaction with the bacterial ribosome. For researchers and drug development professionals, this implies that this compound, when present as an impurity or metabolite, is unlikely to contribute to the therapeutic effect of Erythromycin A. Its presence should be monitored and controlled in pharmaceutical preparations to ensure product quality and efficacy. Further studies providing direct quantitative comparisons of the Minimum Inhibitory Concentrations (MICs) would be beneficial for a more precise understanding of its lack of activity.
References
- 1. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of erythromycin maltobionate, a new derivative of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. scbt.com [scbt.com]
Spectroscopic comparison of Erythromycin A and Erythromycin A N-oxide
For researchers, scientists, and drug development professionals, a detailed understanding of the structural and physicochemical properties of a drug and its metabolites is paramount. This guide provides a comprehensive spectroscopic comparison of the widely-used macrolide antibiotic, Erythromycin A, and its common metabolite, Erythromycin A N-oxide. By examining their respective signatures across various analytical techniques, we aim to provide a valuable resource for identification, characterization, and quantification in complex biological matrices.
Erythromycin A, a cornerstone of antibacterial therapy, undergoes metabolic transformation in the body, with N-oxidation of the desosamine (B1220255) sugar's tertiary amine being a key pathway. This conversion to this compound alters the molecule's polarity and potentially its biological activity and pharmacokinetic profile. Understanding the spectroscopic differences between the parent drug and its N-oxide is therefore crucial for metabolism studies, impurity profiling, and quality control in pharmaceutical development.
This guide presents a summary of the key spectroscopic data for both compounds, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are also provided to aid in the replication of these analyses.
At a Glance: Spectroscopic Data Summary
The following table summarizes the key spectroscopic features of Erythromycin A and this compound, highlighting the expected shifts and changes upon N-oxidation.
| Spectroscopic Technique | Erythromycin A | This compound | Key Differences |
| Molecular Formula | C₃₇H₆₇NO₁₃[1] | C₃₇H₆₇NO₁₄[2][3][4] | Addition of one oxygen atom. |
| Molecular Weight | 733.93 g/mol [5] | 749.93 g/mol [3][4] | Increase of 16 Da due to the oxygen atom. |
| ¹H NMR | ~2.3 ppm (s, 6H, -N(CH₃)₂)[6] | Expected downfield shift of N-CH₃ protons (>3.0 ppm) | The N-oxide group is more electron-withdrawing, deshielding the adjacent methyl protons. |
| ¹³C NMR | ~40.3 ppm (-N(CH₃)₂)[7] | Expected downfield shift of N-CH₃ carbons and adjacent carbons. | Deshielding effect of the N-oxide group. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 734.5[8] | [M+H]⁺ at m/z 750.5 | Mass shift of +16 Da. |
| Infrared (IR) Spectroscopy | ~3450 cm⁻¹ (O-H), ~1740, 1720 cm⁻¹ (C=O)[6], ~1460 cm⁻¹ (C-N) | Additional band expected around 950-970 cm⁻¹ (N-O stretch). | Presence of the N-oxide functional group. |
| UV-Vis Spectroscopy | λₘₐₓ ≈ 280-285 nm[6][9] | λₘₐₓ expected to be similar to Erythromycin A. | The chromophore is largely unaffected by N-oxidation. |
Experimental Corner: Protocols for Spectroscopic Analysis
The following are generalized protocols for the spectroscopic analysis of Erythromycin A and its N-oxide. Instrument parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol (B129727) or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
ESI-MS Analysis:
-
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Typical ESI source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
FTIR Analysis:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment before analyzing the sample pellet.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a solution of the sample in a suitable UV-transparent solvent (e.g., methanol, ethanol, or a buffered aqueous solution) to an appropriate concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).[9]
-
UV-Vis Analysis:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the spectrum over a wavelength range of approximately 200-400 nm.
-
Use the solvent as a blank to zero the instrument.
-
Visualizing the Chemical Relationship
The following diagram illustrates the simple oxidative transformation of Erythromycin A to this compound.
References
- 1. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Erythromycin(114-07-8) IR Spectrum [chemicalbook.com]
- 6. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. magritek.com [magritek.com]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
Comparative Guide to Analytical Standards of Erythromycin A N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available analytical standards for Erythromycin (B1671065) A N-oxide, a key metabolite and potential impurity of the macrolide antibiotic Erythromycin A. The appropriate selection and use of these reference materials are critical for accurate quantification, impurity profiling, and ensuring the quality and safety of pharmaceutical products.
Introduction to Erythromycin A N-oxide
Erythromycin A is a widely used antibiotic, and its N-oxide derivative is a known metabolite.[1] As a potential impurity in Erythromycin A drug substances and products, its detection and quantification are essential for regulatory compliance and drug safety. The use of high-purity, well-characterized analytical standards is fundamental for the development and validation of analytical methods.
Commercially Available Analytical Standards
Table 1: Comparison of this compound Analytical Standards
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity/Format | Intended Use |
| LGC Standards | This compound | TRC-E653408 | 992-65-4 | C37H67NO14 | 749.93 | Neat | Impurity Reference Material, Pharmaceutical Toxicology |
| USP | This compound | 1A10240 | 992-65-4 | C37H67NO14 | - | 25 mg | Pharmaceutical Analytical Impurity |
| Santa Cruz Biotechnology | This compound | sc-211608 | 992-65-4 | C37H67NO14 | 749.92 | - | Research Use Only |
| Pharmaffiliates | Erythromycin A 3″-N-oxide | PA 05 15080 | 992-65-4 | C37H67NO14 | 749.93 | - | Impurity Reference Standard |
| Cleanchem | Erythromycin EP Impurity D N-Oxide | - | NA | - | - | - | Impurity Reference Standard for analytical method development and validation |
| Alentris Research | Erythromycin N-Oxide Impurity | ALN-E006034 | NA | C37H65NO15 | 763.9 | - | Please Inquire |
Note: Purity information should be obtained from the supplier's certificate of analysis for the specific lot.
Experimental Protocols for Analysis
The accurate analysis of this compound, particularly in the presence of Erythromycin A and other related substances, typically involves chromatographic techniques. A validated High-Performance Liquid Chromatography (HPLC) method is crucial for separation and quantification.
Key Experimental Workflow
Caption: Workflow for the quantification of this compound.
Detailed HPLC Method
While a specific, universally adopted HPLC method for this compound is not detailed in the provided search results, a general approach can be adapted from methods used for Erythromycin and its related substances.[2][3][4]
-
Column: A reversed-phase C18 column is commonly used for the separation of macrolide antibiotics and their impurities.[2][3]
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) is a typical mobile phase.[2][3] The pH of the buffer is a critical parameter for achieving good peak shape and resolution for basic compounds like erythromycin derivatives.[2][3]
-
Detection: UV detection at a low wavelength, such as 215 nm, is often employed for detecting erythromycin and its related compounds, as they lack a strong chromophore.[2][3]
-
Temperature: Elevated column temperatures (e.g., 70°C) have been used to improve peak shape and reduce analysis time in some methods for erythromycin.[4]
Method Validation Parameters
A robust analytical method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Signaling Pathways and Logical Relationships
The formation of this compound is a metabolic process. In the context of drug development, understanding the relationship between the active pharmaceutical ingredient (API), its impurities, and metabolites is crucial.
References
Safety Operating Guide
Proper Disposal of Erythromycin A N-oxide: A Step-by-Step Guide
For Immediate Reference: Erythromycin A N-oxide is not classified as a hazardous substance according to the Globally Harmonized System (GHS)[1]. However, adherence to proper chemical disposal procedures is essential for maintaining laboratory safety and environmental protection. This guide provides detailed, step-by-step instructions for the safe and compliant disposal of this compound, designed for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE). While this compound is not classified as hazardous, good laboratory practice dictates the use of:
-
Safety glasses or goggles: To protect from any potential splashes or airborne particles.
-
Gloves: To prevent direct skin contact.
-
Lab coat: To protect clothing and skin.
Work in a well-ventilated area, and if dusts are generated, respiratory protection may be required.
Waste Identification and Segregation
Proper waste management begins with correct identification and segregation.
-
Do not mix this compound waste with other chemical waste streams.
-
Keep it in its original container or a clearly labeled, compatible, and sealed waste container. The label should include the full chemical name: "this compound" and the CAS Number: "992-65-4".
-
Solid Waste: Unused or expired pure this compound, and any materials used for cleaning up spills (e.g., absorbent pads, wipes).
-
Liquid Waste: Solutions containing this compound.
-
Contaminated Sharps: Any needles, syringes, or other sharp objects contaminated with this compound. These must be disposed of in a designated sharps container.
Step-by-Step Disposal Procedures
Follow these procedures based on the form of the this compound waste.
Solid Waste Disposal
-
Collection: Carefully collect the solid waste, minimizing dust generation. For spills, it is recommended to "Pick up mechanically"[1].
-
Containment: Place the solid waste in a designated, sealed, and clearly labeled waste container.
-
Storage: Store the container in a designated waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Liquid Waste Disposal
Crucially, do not allow this compound to enter drains, sewers, or surface and ground water. [1]
-
Collection: Collect all liquid waste containing this compound in a compatible, leak-proof, and sealed container.
-
Labeling: Clearly label the container with "this compound Waste Solution" and list all components and their approximate concentrations.
-
Storage: Store the container in a designated liquid waste accumulation area, ensuring it is segregated from incompatible waste streams.
-
Disposal: Contact your institution's EHS office for guidance on the proper disposal of the liquid waste. Treatment and disposal methods will be determined by local regulations and the specific composition of the waste solution.
Disposal of Empty Containers
Empty containers that held this compound should be handled as if they still contain the product.
-
Rinsing: If permissible by your institution's EHS guidelines, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as liquid chemical waste.
-
Disposal: Once decontaminated, the container can typically be disposed of as non-hazardous waste or recycled, depending on institutional policies.
Quantitative Data Summary
At present, there is no specific quantitative data available for disposal limits or environmental concentrations for this compound. The following table summarizes its classification.
| Parameter | Value | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture | [1] |
| Sara Section 355 (Extremely Hazardous Substances) | Substance is not listed | [1] |
| TSCA (Toxic Substances Control Act) | Substance is not listed | [1] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available in the provided search results. The disposal procedures outlined above are based on general laboratory safety and chemical waste management principles in conjunction with the information from the Safety Data Sheet.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations regarding chemical waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Erythromycin A N-oxide
For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Erythromycin A N-oxide. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to rigorous safety protocols is a fundamental aspect of good laboratory practice.[1] Following these procedures will minimize exposure risk and ensure the integrity of your research.
Personal Protective Equipment (PPE): A Precautionary Approach
The consistent and correct use of appropriate Personal Protective Equipment (PPE) is your primary defense against accidental exposure to any chemical agent. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye & Face | Safety Goggles | Required at all times in the laboratory to protect against splashes. |
| Hand | Nitrile Gloves | Wear suitable chemical-resistant gloves. Inspect gloves before use and change them frequently, especially if they become contaminated.[2] |
| Body | Laboratory Coat | A standard lab coat should be worn to protect skin and personal clothing from contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling chemical compounds minimizes the risk of contamination and exposure.
1. Preparation and Engineering Controls:
-
Ventilation: Whenever possible, handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing, the use of a chemical fume hood is recommended.[2]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
-
Designated Area: Conduct all work with the compound in a designated and clearly marked area.
2. Step-by-Step Handling Procedures:
-
Don PPE: Before handling the compound, put on your laboratory coat, safety goggles, and nitrile gloves.
-
Weighing:
-
Place a weigh boat on an analytical balance and tare it.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Avoid creating dust during transfer.[2]
-
-
Solution Preparation:
-
When preparing solutions, add the solvent to the vessel containing the pre-weighed this compound.
-
Cap the vessel and mix by vortexing or gentle agitation until the solid is fully dissolved.
-
-
Post-Handling:
-
After handling is complete, wipe down the work area with an appropriate cleaning agent.
-
Remove gloves and dispose of them in the designated waste container.
-
Wash hands thoroughly with soap and water.
-
3. Spill Response: In the event of a spill, follow these steps:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Assess: Determine the extent of the spill and if you can safely clean it up with the available equipment.
-
Clean-up:
-
For a dry spill, carefully sweep or scoop up the material to avoid generating dust and place it in a sealed container for disposal.[2]
-
Clean the spill area with a damp cloth or paper towel.
-
-
Dispose: All materials used for spill clean-up should be disposed of as chemical waste.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure a safe workplace.
-
Solid Waste: This includes unused or expired compounds, contaminated gloves, weigh boats, and other disposable items. All solid waste should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed waste container.
-
Disposal Method: Dispose of all chemical waste through your institution's environmental health and safety office or a licensed hazardous material disposal company.
-
Important: Do not dispose of this compound down the drain or in the regular trash.[3]
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
